5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRHBAXIGSQPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728774 | |
| Record name | 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918516-27-5 | |
| Record name | 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-CHLOROPHENYL)-1H-PYRROLO[2,3-b]PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to both indole and purine has made it a cornerstone in the design of a multitude of therapeutic agents.[1] The 7-azaindole core is a key component in several FDA-approved drugs, highlighting its clinical significance.[2] The strategic placement of a nitrogen atom in the indole ring system can modulate the molecule's physicochemical properties, such as solubility and metabolic stability, and introduce an additional hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[1] Consequently, the development of robust and efficient synthetic protocols for functionalized 7-azaindoles, such as the title compound 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, is of paramount importance to researchers and scientists in the field of drug development.
This guide provides a comprehensive, in-depth technical protocol for the synthesis of this compound, focusing on the widely adopted and versatile Suzuki-Miyaura cross-coupling reaction. Beyond a mere recitation of steps, this document delves into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic strategy.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The formation of the C-C bond between the 7-azaindole core and the 4-chlorophenyl moiety is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3] The general transformation for the synthesis of this compound via this method is depicted below:
Scheme 1: Retrosynthetic Analysis for the Synthesis of this compound
Caption: Retrosynthetic approach for the target molecule.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | >98% | Commercially available |
| 4-Chlorophenylboronic acid | >97% | Commercially available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst grade | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercially available |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercially available |
| Water | Deionized | In-house |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available |
| Silica Gel | 230-400 mesh | Commercially available |
Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.08 mmol, 1.0 equiv), 4-chlorophenylboronic acid (0.95 g, 6.09 mmol, 1.2 equiv), and potassium carbonate (2.1 g, 15.2 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.21 g, 0.25 mmol, 0.05 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir the reaction mixture vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Scientific Rationale and Trustworthiness
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of Pd(dppf)Cl₂ as the catalyst is based on its proven efficacy in Suzuki couplings involving heteroaryl halides.[4] The dppf ligand is both electron-rich and has a large bite angle, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, respectively.[5]
-
Base: Potassium carbonate is a moderately strong base that is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[6] Its use in an aqueous-organic solvent system is well-established.
-
Solvent System: The use of a dioxane/water mixture is common in Suzuki couplings. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower reaction yields. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.
Self-Validating System: Characterization Data
To ensure the identity and purity of the synthesized this compound, a thorough characterization is essential. Below are the expected analytical data for the target compound.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₉ClN₂ |
| Molecular Weight | 228.68 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.50 (s, 1H, Ar-H), ~8.20 (d, J = 2.0 Hz, 1H, Ar-H), ~7.80 (d, J = 2.0 Hz, 1H, Ar-H), ~7.55 (d, J = 8.5 Hz, 2H, Ar-H), ~7.45 (d, J = 8.5 Hz, 2H, Ar-H), ~7.20 (dd, J = 3.5, 2.5 Hz, 1H, Ar-H), ~6.60 (dd, J = 3.5, 1.8 Hz, 1H, Ar-H). (Predicted based on analogous structures[8]) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~150.0, ~146.5, ~133.0, ~132.5, ~129.5, ~128.5, ~128.0, ~125.0, ~120.0, ~115.0, ~101.0. (Predicted based on analogous structures[8]) |
| Mass Spectrometry (ESI) | [M+H]⁺ calculated for C₁₃H₁₀ClN₂: 229.0527; found: 229.0529. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable pathway for the synthesis of this compound. This in-depth guide has detailed a robust experimental protocol, elucidated the rationale behind the chosen conditions, and provided expected characterization data to ensure the synthesis of the target molecule with high purity and yield. The methodologies described herein are intended to empower researchers in drug discovery and development with a practical and well-understood approach to accessing this important class of molecules.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Introduction: Unveiling a Core Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
This compound is a heterocyclic compound built upon the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework. This core structure is of immense interest to the pharmaceutical and materials science sectors due to its unique electronic properties and its role as a foundational scaffold in numerous biologically active molecules.[1][2] The 7-azaindole system is a key component in a variety of pharmaceutically important agents, including antitumor agents, kinase inhibitors, and ligands for various central nervous system receptors.[3] The specific substitution of a 4-chlorophenyl group at the 5-position of the azaindole ring endows this molecule with particular characteristics that make it a crucial intermediate in the synthesis of targeted therapeutics, most notably as a key building block for the BRAF inhibitor Vemurafenib.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for professionals in drug discovery and development.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Systematic Name | This compound | [6] |
| Synonyms | 5-(4-Chlorophenyl)-7-azaindole | N/A |
| CAS Number | 918516-27-5; 1822833-27-1 | [5][7] |
| Molecular Formula | C₁₃H₉ClN₂ | [4][6] |
| Molecular Weight | 228.68 g/mol | [4] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Calculated LogP | 3.5 | [6] |
Synthesis and Reactivity: A Modern Approach
The construction of the 5-aryl-7-azaindole scaffold is a critical task in synthetic organic chemistry. Modern methods have moved away from classical indole syntheses, which are often inefficient for the electron-deficient pyridine ring system, towards more robust transition-metal-catalyzed reactions.[8][9][10]
Prevailing Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The most prevalent and scalable method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling.[3] This approach offers high yields and excellent functional group tolerance. The general strategy involves coupling a 5-halo-7-azaindole derivative (e.g., 5-bromo-7-azaindole) with 4-chlorophenylboronic acid.
Exemplary Synthetic Protocol (Suzuki-Miyaura Coupling)
Causality: The choice of a palladium catalyst and a suitable phosphine ligand is critical for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the boronic acid for transmetalation. A solvent system, often a mixture of an organic solvent and water, is chosen to ensure solubility of both the organic and inorganic reagents.
-
Reaction Setup: To a degassed solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a base such as potassium carbonate (3.0 eq).
-
Catalyst Addition: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove oxygen. Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heating: Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[1][11][12]
-
Pyrrole Moiety: The N-H proton is acidic and can be deprotonated with a suitable base for subsequent N-alkylation or N-arylation. The C2 and C3 positions are susceptible to electrophilic attack, though this can be less facile than in indole itself due to the electron-withdrawing effect of the fused pyridine ring.
-
Pyridine Moiety: The nitrogen atom in the pyridine ring is basic and can be protonated or act as a ligand for metal coordination.[2] The pyridine ring is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution, particularly if further activated. Functionalization of the pyridine ring can also be achieved via N-oxide formation.[1][11][12]
Spectral Characterization
Spectroscopic data is essential for the structural confirmation of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[13][14][15]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~11.5-12.5 (br s, 1H, N-H), ~8.5-8.7 (m, 1H, Pyridine-H), ~7.3-8.2 (m, remaining Ar-H). The 4-chlorophenyl protons are expected to appear as two distinct doublets (an AA'BB' system) in the 7.4-7.8 ppm range. |
| ¹³C NMR | δ (ppm): ~100-150 ppm. Multiple signals in the aromatic region corresponding to the 11 unique aromatic carbons. The carbon bearing the chlorine atom will be in the ~130-135 ppm range. |
| Mass Spec (EI) | m/z: 228 (M⁺), 230 (M⁺+2, ~33% intensity, characteristic of ³⁵Cl/³⁷Cl isotope pattern). |
| IR Spectroscopy | ν (cm⁻¹): ~3400 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1600-1450 (C=C and C=N ring stretching), ~830 (para-disubstituted C-H bend). |
Applications in Drug Discovery and Development
The primary significance of this compound lies in its role as a key intermediate for synthesizing high-value active pharmaceutical ingredients (APIs).
Vemurafenib Intermediate
This compound is a documented advanced intermediate in the synthesis of Vemurafenib (PLX4032), a potent and selective inhibitor of the B-Raf enzyme.[4][5] Vemurafenib is an FDA-approved targeted therapy for treating late-stage melanoma with the BRAF V600E mutation. The synthesis involves further functionalization of the 7-azaindole core, demonstrating the compound's utility as a robust platform for building complex molecular architectures.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Luminescence and reactivity of 7-azaindole derivatives and complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 4. cphi-online.com [cphi-online.com]
- 5. 918516-27-5|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C13H9ClN2 | CID 58086096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR [m.chemicalbook.com]
The Emergent Therapeutic Potential of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Mechanistic Deep Dive
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, core scaffold has garnered significant attention within the medicinal chemistry and drug development landscape. Its unique structural and electronic properties make it a versatile backbone for the design of potent and selective inhibitors of various key cellular targets. While specific data on 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine is limited in publicly accessible research, the broader class of compounds derived from this scaffold has been extensively studied, revealing a common mechanism of action centered around kinase inhibition. This technical guide will synthesize the current understanding of the mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives, providing insights for researchers and drug development professionals.
Core Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases.[1][2][3] These enzymes play a crucial role in signal transduction pathways that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[5]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including:
-
Cyclin-Dependent Kinase 8 (CDK8)
-
Phosphodiesterase 4B (PDE4B) [6]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) [7]
-
Inhibitor of kappaB kinase alpha (IKKα) [8]
The core 1H-pyrrolo[2,3-b]pyridine structure typically acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[1] This interaction mimics the binding of adenine from ATP, effectively blocking the enzyme's catalytic activity and halting downstream signaling.
Targeted Signaling Pathways
The inhibition of specific kinases by 1H-pyrrolo[2,3-b]pyridine derivatives leads to the modulation of key signaling pathways implicated in disease progression.
FGFR Signaling Pathway
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1][4] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways.[1][4] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent FGFR inhibitors, effectively blocking these pro-survival and proliferative signals.[1]
FGFR Signaling Pathway Inhibition.
CDK8 and the WNT/β-catenin Signaling Pathway
Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and has been identified as a colorectal oncogene. CDK8 is a component of the Mediator complex and can influence the activity of various transcription factors, including β-catenin. The WNT/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a major contributor to colorectal cancer. Specific 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent type II CDK8 inhibitors.[2] By inhibiting CDK8, these compounds can indirectly suppress β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway, cell cycle arrest, and inhibition of tumor growth.
CDK8 and WNT/β-catenin Pathway Inhibition.
Quantitative Data on 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets.
| Compound Class | Target Kinase | IC50 Values | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3, FGFR4 | 7 nM, 9 nM, 25 nM, 712 nM (for compound 4h) | [1],[4],[5] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | CDK8 | 48.6 nM (for compound 22) | , |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 0.11 - 1.1 µM | [6] |
Experimental Protocols for Mechanistic Studies
To elucidate and validate the mechanism of action of novel 1H-pyrrolo[2,3-b]pyridine derivatives, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the target kinase activity.
Methodology:
-
Reagents and Materials: Recombinant active kinase, kinase-specific substrate (e.g., a peptide with a phosphorylation site), ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time. e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced. f. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
In Vitro Kinase Inhibition Assay Workflow.
Cellular Proliferation Assay
Objective: To assess the effect of the compound on the growth and viability of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Reagents and Materials: Cancer cell line with known target kinase expression/activation, cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well. e. Measure the signal (e.g., luminescence) which is proportional to the number of viable cells. f. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis
Objective: To determine the effect of the compound on the phosphorylation status of the target kinase and its downstream signaling proteins.
Methodology:
-
Reagents and Materials: Cancer cell line, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (against the total and phosphorylated forms of the target kinase and downstream proteins), secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.
-
Procedure: a. Treat cells with the test compound for a specified time. b. Lyse the cells to extract total protein. c. Determine protein concentration using a protein assay (e.g., BCA assay). d. Separate the proteins by size using SDS-PAGE. e. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with primary antibodies overnight. h. Wash the membrane and incubate with the secondary antibody. i. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. j. Analyze the changes in protein phosphorylation levels.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The versatility of this core structure allows for the generation of derivatives with high potency and selectivity against a range of therapeutically relevant kinases. A thorough understanding of their mechanism of action, facilitated by the experimental approaches outlined in this guide, is critical for the successful translation of these compounds into effective clinical candidates. Further research into the structure-activity relationships and off-target effects of this class of compounds will continue to refine their therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Privileged 1H-Pyrrolo[2,3-b]pyridine Core
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prime example of such a scaffold.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding sites of a wide array of enzymes, particularly kinases. This inherent characteristic has made the 1H-pyrrolo[2,3-b]pyridine core a focal point in the discovery of novel therapeutics for a range of diseases, most notably cancer and inflammatory disorders.[2][3] This guide provides an in-depth exploration of the diverse biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, delving into their mechanisms of action, showcasing key structure-activity relationships, and providing detailed experimental protocols for their evaluation.
The strategic significance of the 7-azaindole framework lies in its unique hydrogen bonding capabilities. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interactions of adenine with the hinge region of kinases.[4] This bidentate hydrogen bonding is a critical anchor for potent and selective inhibition.[4] Furthermore, the scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
This technical guide will navigate through the prominent biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, with a primary focus on their role as kinase inhibitors in oncology and immunology. We will dissect the intricate signaling pathways modulated by these compounds and provide practical, field-proven insights into the experimental methodologies used to characterize their activity.
Kinase Inhibition: A Dominant Therapeutic Strategy
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][5] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and the 1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in this revolution.[2][6]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[7][8] Aberrant activation of this pathway, through mutations, amplifications, or translocations, is a known driver of various cancers.[9][10] Consequently, FGFRs have emerged as compelling targets for anti-cancer drug discovery.
FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[8][10]
1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the downstream signaling cascade.[11]
Caption: FGFR Signaling Pathway and Inhibition.
The potency of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors is highly dependent on the substituents at various positions of the core scaffold. Structure-activity relationship (SAR) studies have revealed that modifications at the 3- and 5-positions are particularly crucial for optimizing inhibitory activity.
| Compound ID | R1 (Position 5) | R2 (Position 3) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 1 | H | 3-methoxyphenyl | 1900 | - | - | - | [11] |
| Compound 4h | CF3 | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 | [11] |
Note: '-' indicates data not available.
The introduction of a trifluoromethyl group at the 5-position and a 3,5-dimethoxyphenyl group at the 3-position in Compound 4h resulted in a significant increase in potency against FGFR1, 2, and 3 compared to the parent Compound 1.[11] This highlights the importance of these positions for interaction with the kinase active site.
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to cytokine signaling and play a critical role in the immune system.[12][13] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as hematological malignancies.[2][12]
Cytokine binding to their receptors triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[14] The recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.[14][15]
1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors function by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade.[16][17]
Caption: JAK-STAT Signaling Pathway and Inhibition.
The development of selective JAK inhibitors is a key objective to minimize off-target effects.[18] SAR studies of 1H-pyrrolo[2,3-b]pyridine derivatives have focused on achieving selectivity for specific JAK isoforms.
| Compound ID | R1 (Position 4) | R2 (Position 5) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 31g | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | N-methylcarboxamide | - | - | - | - | [16] |
| 38a (S,S-enantiomer of 31g) | (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino | N-methylcarboxamide | Potent | Selective over JAK2, JAK3, TYK2 | - | - | [16] |
Note: '-' indicates data not available. Specific IC50 values for 31g and 38a are not explicitly provided in the abstract, but their potent and selective nature is highlighted.
The stereochemistry of the substituents can significantly impact the selectivity and potency of these inhibitors, as demonstrated by the enhanced selectivity of the (S,S)-enantiomer 38a for JAK1.[16]
Other Notable Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other kinases implicated in cancer, including:
-
Cyclin-Dependent Kinase 8 (CDK8): A key regulator of transcription and an oncogene in colorectal cancer through its modulation of the WNT/β-catenin signaling pathway.[19][20] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent type II CDK8 inhibitors.[21]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: A central mediator of the DNA damage response.[22][23] Inhibition of ATM can sensitize cancer cells to chemo- and radiotherapy.
Beyond Kinase Inhibition: Targeting Other Enzyme Families
While kinase inhibition is a dominant theme, the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is not limited to this enzyme class.
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic AMP (cAMP) and cyclic GMP (cGMP).[24] PDE4B is a cAMP-specific PDE that is highly expressed in inflammatory and immune cells.[25][26] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[27][28] This makes PDE4B an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[24]
1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[24] By inhibiting the hydrolysis of cAMP, these compounds potentiate the anti-inflammatory effects of this second messenger.
Caption: PDE4B Signaling Pathway and Inhibition.
SAR studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have shown that the nature of the amide substituent is critical for PDE4B inhibitory activity and selectivity over other PDE4 isoforms.[24]
| Compound ID | Amide Substituent | PDE4B IC50 (µM) | Reference |
| 11a | Cyclopropyl | 0.63 | [24] |
| 11h | 3,3-difluoroazetidine | 0.14 | [24] |
The incorporation of a 3,3-difluoroazetidine ring in compound 11h led to a significant improvement in potency compared to the cyclopropyl-substituted analog 11a.[24]
Experimental Protocols: A Practical Guide
The characterization of the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives relies on a suite of well-established in vitro assays. The choice of a specific assay and experimental model is crucial for obtaining reliable and translatable data.[18][29] For instance, in cancer research, cell lines are often selected based on their known genetic alterations, such as specific kinase mutations or amplifications, to assess the efficacy of targeted inhibitors.[30][31]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase.
Workflow:
Caption: Kinase Inhibition Assay Workflow.
Detailed Steps:
-
Reagent Preparation: Prepare 3X solutions of the test compound (1H-pyrrolo[2,3-b]pyridine derivative), the kinase of interest pre-mixed with a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells.
-
Kinase and Tracer Addition: Add 5 µL of the kinase/antibody mixture, followed by 5 µL of the tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at ~340 nm and emission at ~615 nm (europium) and ~665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the test compound. Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative and incubate for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify the expression of proteins involved in apoptosis, such as cleaved caspases and PARP.
Detailed Steps:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic markers.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a cornerstone in modern drug discovery. Its remarkable versatility in targeting a diverse range of enzymes, particularly protein kinases, has led to the development of numerous promising therapeutic candidates for cancer and inflammatory diseases. The ability to systematically modify the scaffold and fine-tune its pharmacological properties through well-established synthetic methodologies ensures its continued relevance in the years to come.
Future research in this area will likely focus on several key aspects. The development of highly selective inhibitors for specific kinase isoforms remains a critical challenge to minimize off-target toxicities. Furthermore, the exploration of novel biological targets for 1H-pyrrolo[2,3-b]pyridine derivatives beyond the well-trodden path of kinase inhibition holds significant potential. The integration of computational modeling and artificial intelligence in the design of new derivatives will undoubtedly accelerate the discovery of next-generation therapeutics based on this privileged scaffold. As our understanding of the complex signaling networks that underpin human diseases deepens, the 1H-pyrrolo[2,3-b]pyridine core is poised to play an even more significant role in the development of precision medicines.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. cusabio.com [cusabio.com]
- 19. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dash.harvard.edu [dash.harvard.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 28. nhsjs.com [nhsjs.com]
- 29. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 30. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine: The Core Intermediate in Vemurafenib Synthesis
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Vemurafenib (Zelboraf®) represents a landmark in targeted cancer therapy, offering significant clinical benefits for patients with BRAF V600E-mutated metastatic melanoma.[1] The intricate molecular architecture of this potent kinase inhibitor is assembled through a sophisticated synthetic sequence, at the heart of which lies the heterocyclic core, 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine. This technical guide provides an in-depth examination of this critical intermediate, detailing its synthesis, characterization, and subsequent conversion into the final active pharmaceutical ingredient (API). We will explore the chemical rationale behind the selected synthetic strategies, offering field-proven insights into the process chemistry that underpins the production of this life-saving therapeutic.
Introduction: The Strategic Importance of the 7-Azaindole Core
Vemurafenib is a low-molecular-weight, orally available inhibitor that selectively targets the ATP-binding site of the mutated BRAF V600E kinase.[2][3] This targeted action interrupts the constitutively active MAPK signaling pathway, which is a key driver of proliferation in a significant subset of melanomas.[3] The chemical structure of Vemurafenib, N-(3-(this compound-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, reveals the central role of the 5-substituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.[4] This core is not merely a structural anchor; it is a carefully chosen pharmacophore that orients the other functionalities of the molecule for optimal binding within the kinase domain.
The synthesis of Vemurafenib, therefore, hinges on the efficient and scalable production of the key intermediate, this compound. This guide will focus on the most prevalent and robust method for its synthesis—the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—and its subsequent functionalization en route to Vemurafenib.
Synthesis of the Core Intermediate: A Tale of Two Halides
The construction of this compound is most effectively achieved by forming the C5-aryl bond through a Suzuki-Miyaura cross-coupling reaction. This strategy offers high functional group tolerance and typically proceeds with high yields and selectivity.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway to Vemurafenib via the core intermediate.
Precursors: 5-Bromo-7-azaindole and 4-Chlorophenylboronic Acid
The primary precursors for the core synthesis are commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine and 4-chlorophenylboronic acid. The quality of these starting materials is paramount, as impurities can interfere with the catalytic cycle of the Suzuki reaction, leading to lower yields and the formation of difficult-to-remove byproducts.
The Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The palladium-catalyzed coupling of the C-Br bond of the 7-azaindole with the boronic acid is a highly reliable transformation. A well-established protocol is detailed below, adapted from peer-reviewed literature.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) and (4-chlorophenyl)boronic acid (1.2 eq.) in a mixture of dioxane and water, add potassium carbonate (K₂CO₃) (1.2 eq.).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 30 minutes.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), typically at a loading of 10 mol%.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir overnight (approximately 16 hours).
-
Workup: After cooling to room temperature, remove the volatile solvents under reduced pressure. Suspend the resulting solid in ethyl acetate and wash with water to remove inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices
-
Catalyst System (Pd(dppf)Cl₂): The choice of a palladium catalyst bearing the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is deliberate and critical for success with heteroaryl halides. The dppf ligand is known for its large "bite angle," which is believed to promote the reductive elimination step of the catalytic cycle and suppress side reactions like β-hydride elimination.[5] Furthermore, electron-deficient bidentate ligands like dppf have been shown to be particularly effective for Suzuki couplings on electron-rich heterocyclic systems.[6]
-
Base (K₂CO₃): An inorganic base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. Potassium carbonate is a moderately strong base that is effective in this role and is easily removed during the aqueous workup.
-
Solvent System (Dioxane/Water): The biphasic solvent system serves two purposes. Dioxane solubilizes the organic starting materials and the intermediate palladium complexes, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Characterization of the Core Intermediate
Rigorous analytical characterization is essential to confirm the identity and purity of this compound before proceeding to the next synthetic step. High purity (typically >99% by HPLC) is required to ensure the success of subsequent reactions and to meet the stringent quality standards for API synthesis.
Table 1: Analytical Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₉ClN₂ |
| Molecular Weight | 228.68 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~11.8 (s, 1H, NH), 8.3-7.4 (m, 7H, Ar-H), 6.5 (m, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~150, 145, 137, 131, 130, 129, 128, 127, 116, 100 ppm |
| Mass Spec (ESI+) | m/z 229.05 [M+H]⁺ |
| Purity (HPLC) | ≥ 99.0% |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
The Intermediate in Action: Pathway to Vemurafenib
With the core intermediate in hand, the next critical phase is the functionalization of the C3 position of the pyrrole ring. This sets the stage for coupling with the sulfonamide-containing side chain.
Step 1: Regioselective Iodination
The pyrrole ring of the 7-azaindole core is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. Iodination is a common strategy to install a handle for further coupling reactions.
Experimental Protocol:
-
Reaction Setup: In a flask under an argon atmosphere, dissolve this compound (1.0 eq.) and potassium hydroxide (3.2 eq.) in DMF.[2]
-
Reagent Addition: Add a solution of elemental iodine (I₂) (1.2 eq.) in DMF to the mixture.[2]
-
Reaction Conditions: Stir the reaction at room temperature for 2 hours.[2]
-
Workup and Purification: The reaction is quenched and worked up to yield 3-iodo-5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine. A reported yield for the combined Suzuki and iodination steps is 64%.[2]
Step 2: The Final Acylation/Coupling
The final key transformation involves coupling the 3-iodo- or an activated 3-acyl-7-azaindole intermediate with the N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide side chain. While multiple specific coupling strategies exist (e.g., Stille coupling, Friedel-Crafts acylation), a common approach involves a Friedel-Crafts-type acylation.
The mechanism involves the generation of a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution onto the electron-rich C3 position of the 7-azaindole ring.[7]
Caption: Mechanism of Friedel-Crafts acylation at the C3 position.
A patent for Vemurafenib preparation details a process where this compound is reacted with 2,4-difluoro-3-nitrobenzoyl chloride in the presence of a Lewis acid.[8] This is followed by reduction of the nitro group and subsequent sulfonylation to complete the synthesis of Vemurafenib. This highlights the direct and pivotal role of our core intermediate in the final assembly of the drug.
Conclusion
This compound is more than just a stepping stone in the synthesis of Vemurafenib; it is the foundational core upon which the drug's therapeutic activity is built. Its synthesis via a robust Suzuki-Miyaura coupling demonstrates a powerful application of modern palladium catalysis in pharmaceutical manufacturing. Understanding the nuances of this intermediate's preparation, from the rationale behind catalyst selection to the methods for its purification and subsequent functionalization, provides critical insights for any professional involved in drug development and process chemistry. The reliability of this synthetic route ensures a consistent supply of this key building block, enabling the continued production of a therapy that has changed the treatment landscape for melanoma patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
A Technical Guide to 1H-Pyrrolo[2,3-b]pyridine: The Rise of a Privileged Scaffold in Kinase Inhibition
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast chemical space explored, certain molecular frameworks emerge as "privileged scaffolds" due to their inherent ability to bind effectively to target families. This guide provides an in-depth technical exploration of one such scaffold: 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. We will dissect the fundamental principles of its interaction with the kinase ATP-binding site, explore the rich structure-activity relationships (SAR) that have been developed, and present detailed methodologies for its synthesis and evaluation. Through case studies of prominent kinase targets, this whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Introduction: The Kinase Target and the Privileged Scaffold
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways that govern processes like proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and the strategy of targeting the highly conserved ATP-binding site has proven exceptionally fruitful.
The concept of a "privileged scaffold" describes a molecular core that can serve as a high-affinity ligand for multiple targets within a specific biological family.[2] 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has unequivocally achieved this status.[3][4][5] As a bioisostere of purine and indole, it possesses the necessary structural and electronic features to mimic the adenine moiety of ATP, the natural substrate for kinases.[6] This inherent mimicry is the foundation of its success.
The ATP Hinge: Mechanism of 7-Azaindole's High-Affinity Binding
The majority of kinase inhibitors function as ATP competitors, reversibly binding to the enzyme's active site.[4][7] A critical interaction zone within this site is the "hinge region," a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 7-azaindole scaffold has been identified as an exceptional hinge-binding motif.[4][7] Its efficacy stems from its ability to form a specific and stable bidentate hydrogen bond pattern with the backbone of the hinge region.
-
Hydrogen Bond Donor: The pyrrole N-H at position 1 (N1) donates a hydrogen bond to the backbone carbonyl oxygen of a hinge residue (typically at the GK+3 position, three residues past the gatekeeper).[1][7]
-
Hydrogen Bond Acceptor: The pyridine nitrogen at position 7 (N7) accepts a hydrogen bond from a backbone N-H of another hinge residue (typically at the GK+1 position).[1][7]
This dual interaction anchors the inhibitor firmly in the adenine-binding pocket, providing a stable foundation for further optimization.[6] The five available positions on the bicyclic ring system (C2, C3, C4, C5, and C6) can then be substituted to extend into adjacent pockets, thereby enhancing potency and dictating selectivity against different kinases.[1]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.
Nuances in Binding: "Normal" vs. "Flipped" Modes
While the interaction described above is the most common, X-ray crystallography has revealed that the 7-azaindole scaffold can adopt different orientations within the hinge.[7][8]
-
Normal Mode: The N7 atom accepts an H-bond from the GK+1 residue, and the N1-H donates to the GK+3 residue.[1][7]
-
Flipped Mode: The entire scaffold is rotated 180°, where the GK+3 residue acts as both the hydrogen bond donor and acceptor.[1][7][8]
The preferred binding mode is not solely dependent on the kinase but can be influenced by the substitution pattern on the inhibitor itself, particularly at the C2 position.[7] This underscores the critical importance of obtaining structural data throughout the drug design process to confirm the binding hypothesis.
Case Studies: Targeting Key Kinase Families
The versatility of the 7-azaindole scaffold is demonstrated by its successful application in developing inhibitors for a wide array of kinase targets.[1][3]
Aurora Kinases: Regulators of Mitosis
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[3][9] Their overexpression is linked to aneuploidy and tumorigenesis, making them attractive anticancer targets.[9] The 7-azaindole scaffold has been instrumental in developing potent Aurora kinase inhibitors. For example, GSK1070916 was identified as a potent and selective inhibitor of Aurora B/C, demonstrating that substitutions on the 7-azaindole core could achieve high selectivity and potent anti-proliferative activity.[3][9]
Caption: Inhibition of Aurora B by a 7-azaindole leads to mitotic failure.
Janus Kinases (JAKs): Mediators of Inflammation
The Janus kinase family (JAK1, JAK2, JAK3, TYK2) are non-receptor tyrosine kinases crucial for cytokine signaling.[3] The JAK/STAT pathway is central to immune responses, and its aberrant activation is implicated in inflammatory and autoimmune diseases, as well as myeloproliferative disorders.[3][10] The 7-azaindole scaffold has been successfully employed to create potent JAK inhibitors.[11] SAR studies have shown that modifications at the C4 and C5 positions of the pyrrolo[2,3-b]pyridine ring can significantly enhance JAK3 inhibitory activity and selectivity, leading to potent immunomodulators.[10][12]
FGFR/VEGFR: Drivers of Angiogenesis
Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that are primary drivers of angiogenesis—the formation of new blood vessels.[13][14] This process is critical for tumor growth and metastasis. The 1H-pyrrolo[2,3-b]pyridine core has been developed into potent inhibitors of these kinases.[13][15] Structure-based design has led to derivatives with nanomolar potency against FGFR1-3, which inhibit cancer cell proliferation, migration, and invasion in vitro.[13][15]
Structure-Activity Relationship (SAR) Summary
Systematic modification of the 7-azaindole core has yielded a wealth of SAR data. The following table summarizes general trends observed for several kinase targets.
| Position of Substitution | General Function/Interaction | Example Kinase Target(s) | Impact of Substitution |
| C2 | Points toward the gatekeeper residue; can influence binding mode (normal vs. flipped). | JAK2, c-Met | Steric bulk can force a "flipped" binding mode.[7] |
| C3 | Extends into the ribose-binding pocket or towards the solvent-exposed region. | Cdc7, PI3K, ALK | Introduction of aryl or heterocyclic groups can significantly increase potency.[3][16] |
| C4 | Can be modified to achieve isoform selectivity. | JAK3 | Substitution with groups like cyclohexylamino can greatly increase activity.[10] |
| C5 | Extends into a larger, more variable pocket; key for potency and selectivity. | JAK3, Cdc7 | Introduction of carboxamide or aryl groups often enhances potency.[3][10] |
| N1 | Pyrrole nitrogen, typically involved in hinge binding. | Most Kinases | Alkylation can be used to modulate properties but may disrupt hinge binding if not designed carefully.[17] |
Synthetic Methodologies: Building the Scaffold
The chemical tractability of the 7-azaindole core is a major advantage. A variety of cross-coupling and functionalization reactions are routinely employed to build libraries of derivatives for SAR studies. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira cross-couplings are particularly common for introducing aryl, heteroaryl, and alkynyl groups at halogenated positions.[3]
Caption: Common synthetic route for diversifying the 7-azaindole scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling for C3-Arylation
This protocol describes a general procedure for introducing an aryl group at the C3 position of a 7-azaindole scaffold, a common step in synthesizing kinase inhibitors.[3]
1. Materials & Reagents:
-
3-Iodo-1H-pyrrolo[2,3-b]pyridine (or N-protected equivalent)
-
Arylboronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water or DMF)
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
To a dry reaction vessel, add 3-iodo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen) for 5-10 minutes.
-
Add the degassed solvent(s) via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-arylated 7-azaindole.
3. Self-Validation:
-
Reaction Monitoring: Consistent consumption of starting material and formation of a single major product spot/peak by TLC/LC-MS indicates a successful reaction.
-
Product Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the protocol's outcome.
Experimental Protocols: In Vitro Kinase Inhibition Assay
Determining the potency of synthesized compounds is a critical step. The following protocol outlines a common luminescence-based assay to measure the IC₅₀ value of an inhibitor.
Caption: A typical luminescence-based kinase inhibition assay workflow.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.
1. Materials & Reagents:
-
Kinase of interest and its specific peptide substrate.
-
Test compounds (7-azaindole derivatives) in DMSO.
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Assay Buffer (specific to the kinase).
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
2. Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Add a small volume (e.g., 5 µL) of each dilution to the wells of the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Kinase Reaction:
-
Prepare a solution containing the kinase and its substrate in assay buffer.
-
Add this kinase/substrate mix to each well containing the test compound.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30 °C).
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This step also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis & Self-Validation:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control ("no inhibitor").
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
A well-defined sigmoidal curve with a high R² value validates the quality of the data and the resulting IC₅₀.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern kinase inhibitor design. Its success is rooted in its ability to form robust, bidentate hydrogen bonds with the kinase hinge region, providing a stable anchor for achieving high potency.[4][6][7] The scaffold's synthetic tractability allows for extensive SAR exploration, enabling the fine-tuning of activity, selectivity, and pharmacokinetic profiles against a multitude of kinase targets.[3] From regulating mitosis with Aurora kinase inhibitors to modulating the immune response via JAK inhibitors, the impact of this "privileged" structure is undeniable.
Future exploration will likely focus on leveraging the 7-azaindole core to tackle new challenges in kinase drug discovery. This includes its incorporation into covalent inhibitors, which can provide enhanced potency and duration of action, and its use in designing inhibitors against newly validated kinase targets. As our understanding of the human kinome deepens, the versatility and proven track record of the 7-azaindole scaffold ensure it will remain an invaluable tool for medicinal chemists for years to come.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
In Vitro Evaluation of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine: A Technical Guide for Preclinical Assessment as a Putative BRAF Inhibitor
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound sharing its core scaffold with the FDA-approved drug Vemurafenib. Given this structural homology, we propose a focused investigation into its potential as an inhibitor of the BRAF kinase, particularly the oncogenic V600E mutant. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial biochemical characterization to cell-based functional assays. The protocols herein are designed to be self-validating, providing a robust system for assessing the compound's potency, selectivity, and mechanism of action at a preclinical stage.
Introduction and Scientific Rationale
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its significance is highlighted by its presence in Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in a significant proportion of melanomas and other cancers. The compound of interest, this compound, is not just a derivative but the actual core of Vemurafenib, making a compelling case for its evaluation as a BRAF inhibitor.
The BRAF kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK). The V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. Therefore, the primary hypothesis of this guide is that this compound will exhibit inhibitory activity against BRAF V600E, leading to the suppression of the MAPK pathway and subsequent anti-proliferative and pro-apoptotic effects in cancer cells harboring this mutation.
This guide will detail a logical, stepwise approach to test this hypothesis, beginning with direct enzyme inhibition, followed by an assessment of its effects on cancer cell viability, and culminating in the elucidation of its cellular mechanism of action.
Figure 1: Proposed mechanism of action for this compound.
Biochemical Evaluation: Direct Kinase Inhibition
The initial and most critical step is to determine if the compound directly interacts with and inhibits the enzymatic activity of its putative target, the BRAF V600E kinase. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose, as it measures the amount of ADP produced during the kinase reaction.
BRAF V600E Kinase Activity Assay
Principle: This luminescent assay quantifies kinase activity by measuring ADP production. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
Experimental Protocol:
-
Reagent Preparation:
-
Thaw recombinant active BRAF V600E enzyme, MEK1 substrate, and 5x Kinase Assay Buffer on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with cold, distilled water. Add fresh DTT to a final concentration of 50 µM.
-
Prepare serial dilutions of this compound and a known BRAF inhibitor (e.g., Vemurafenib) in 1x Kinase Assay Buffer.
-
-
Assay Plate Setup (384-well opaque plate):
-
Blank Control: 3 µL of 1x Kinase Dilution Buffer (without enzyme).
-
Positive Control (Max Activity): 3 µL of diluted active BRAF V600E enzyme.
-
Test Compound Wells: 3 µL of diluted active BRAF V600E enzyme.
-
Add 2 µL of the appropriate compound dilution or vehicle to the wells.
-
-
Kinase Reaction:
-
Prepare a Substrate/ATP mix in 1x Kinase Assay Buffer. The final ATP concentration should be at its Km for BRAF V600E (typically 10-50 µM).
-
Initiate the reaction by adding 5 µL of the Substrate/ATP mix to all wells.
-
Incubate the plate at ambient temperature for 40-60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Data Analysis and Interpretation:
-
Subtract the "Blank" control signal from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (vehicle-treated).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of the inhibitor required to reduce the kinase activity by 50%. |
Cell-Based Assays: Determining Cellular Effects
Following biochemical validation, it is essential to assess the compound's activity in a more physiologically relevant context. This involves using cancer cell lines that harbor the BRAF V600E mutation, such as the A375 melanoma cell line or the HCT116 colorectal cancer cell line.
Figure 2: Workflow for the in vitro cellular evaluation of the test compound.
Cell Viability Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[1][2]
Experimental Protocol:
-
Cell Seeding:
-
Seed BRAF V600E mutant cells (e.g., A375) in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle-only controls.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence.
-
Data Analysis and Interpretation:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
| Parameter | Description |
| GI₅₀ | The concentration of the compound that causes a 50% reduction in cell proliferation. |
Apoptosis Induction Assays
To determine if the observed decrease in cell viability is due to the induction of programmed cell death, two complementary assays are recommended.
Principle: This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[4] The assay provides a proluminescent substrate that, when cleaved by these caspases, releases a substrate for luciferase, generating a light signal.[5]
Experimental Protocol:
-
Cell Treatment:
-
Seed and treat cells with the compound at concentrations around its GI₅₀ value for 24-48 hours.
-
-
Assay Procedure:
-
Follow the same "add-mix-measure" protocol as the CellTiter-Glo® assay. Add an equal volume of Caspase-Glo® 3/7 Reagent to the cell culture medium.[4]
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence.
-
Data Analysis and Interpretation:
-
A dose-dependent increase in luminescence indicates the activation of apoptosis. Data is typically presented as fold-change over the vehicle control.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[6] PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[6][7]
Experimental Protocol:
-
Cell Collection:
-
Treat cells with the compound as described above.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS and then resuspend them in 1x Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Add PI staining solution just before analysis.[8]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Data Analysis and Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to assess the extent of apoptosis induction.
Cell Cycle Analysis
Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[9]
Experimental Protocol:
-
Cell Preparation and Fixation:
-
Treat cells with the compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition to ice-cold 70% ethanol while vortexing.[10] Incubate for at least 2 hours at 4°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a PI/RNase A staining solution. RNase A is crucial to prevent the staining of double-stranded RNA.[11]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting the PI fluorescence data on a linear scale.
-
Data Analysis and Interpretation:
-
A histogram of DNA content will show distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase in between.
-
Quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests cell cycle arrest.
Target Engagement and Pathway Analysis
The final step is to confirm that the compound inhibits the BRAF-MEK-ERK pathway within the cell. This is achieved by measuring the phosphorylation status of MEK and ERK, the downstream targets of BRAF.
Western Blotting for Phospho-MEK and Phospho-ERK
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated (active) forms of MEK and ERK, we can determine if the compound is inhibiting their activation by BRAF.
Experimental Protocol:
-
Cell Lysis:
-
Treat BRAF V600E mutant cells with the compound for a short duration (e.g., 2-6 hours) at various concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Data Analysis and Interpretation:
-
A dose-dependent decrease in the levels of phospho-MEK and phospho-ERK, without a significant change in total MEK and total ERK levels, confirms on-target inhibition of the MAPK pathway.
-
Quantify the band intensities and present the data as the ratio of phosphorylated protein to total protein.
Conclusion
This technical guide outlines a rigorous and logical workflow for the in vitro evaluation of this compound. By systematically progressing from biochemical assays to comprehensive cell-based analyses, researchers can robustly determine the compound's potential as a BRAF V600E inhibitor. The successful execution of these experiments will provide crucial data on its potency, cellular efficacy, and mechanism of action, thereby informing decisions on its further development as a potential therapeutic agent.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
This guide provides a comprehensive technical overview of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, properties, synthesis, and critical applications, offering field-proven insights for researchers and professionals in the pharmaceutical sciences.
Core Chemical Identity and Identifiers
This compound is a derivative of 7-azaindole, where a 4-chlorophenyl group is attached at the C5 position of the bicyclic core. The 7-azaindole scaffold is a prominent "privileged structure" in drug discovery, valued as a bioisostere of indole. Its strategic replacement of a carbon atom with a nitrogen atom in the six-membered ring alters the molecule's electronic properties and hydrogen bonding capabilities, often leading to improved pharmacological profiles.
The primary identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 918516-27-5 | [1][2][3][4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 5-(4-Chlorophenyl)-7-azaindole; Vemurafenib Impurity 1 | [2] |
| Molecular Formula | C13H9ClN2 | [2][6][7] |
| Molecular Weight | 228.68 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(C=N2)NC=C3)Cl | [6] |
| InChI Key | SBOVWQBCRIJURB-UHFFFAOYSA-N | [6] |
Note: While another CAS number, 1822833-27-1, is occasionally associated with this compound, 918516-27-5 is the most consistently cited and verified identifier in major chemical databases and by suppliers.[8]
Physicochemical and Handling Properties
Understanding the physical properties and stability of a compound is paramount for its effective use in research and manufacturing.
| Property | Value/Description | Source(s) |
| Appearance | White to off-white powder or crystalline solid. | [2] |
| Storage | For long-term stability, store at -20°C. | [2] |
| Handling | Use standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | General laboratory safety protocols |
| Solubility | Expected to be soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). | Inferred from related syntheses[9] |
Synthesis and Reaction Chemistry
The synthesis of 5-aryl-7-azaindoles like this compound is typically achieved through modern cross-coupling methodologies. The most common and industrially scalable approach is the Suzuki-Miyaura coupling reaction.
The causality behind this choice rests on the reaction's high functional group tolerance, excellent yields, and the commercial availability of the required building blocks. The core strategy involves coupling a halogenated 7-azaindole precursor with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
A validated and reliable protocol involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with (4-chlorophenyl)boronic acid .
-
Reactant Preparation : The 5-bromo-7-azaindole starting material is dissolved in a suitable solvent system, often a mixture like 1,4-dioxane and water.
-
Catalyst System : A palladium catalyst, such as Pd(dppf)Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), is introduced. This specific catalyst is chosen for its efficiency in coupling aryl halides with boronic acids.
-
Base Addition : An inorganic base, typically potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is added. The base is crucial for the transmetalation step of the catalytic cycle.
-
Coupling : (4-chlorophenyl)boronic acid is added to the mixture.
-
Reaction Conditions : The mixture is degassed to remove oxygen, which can deactivate the palladium catalyst, and heated (e.g., to 90°C) until the reaction is complete, as monitored by techniques like TLC or LC-MS.[10]
-
Workup and Purification : Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, typically by silica gel column chromatography, to yield the pure this compound.
Caption: Proposed Suzuki coupling workflow for synthesis.
Key Applications in Drug Discovery
The title compound is not merely a catalog chemical; it is a pivotal building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs) and a scaffold for exploring new chemical entities.
Intermediate for Vemurafenib Synthesis
The most prominent application of this compound is its role as a key intermediate in the synthesis of Vemurafenib (Zelboraf®) .[2][7] Vemurafenib is a potent and selective inhibitor of the BRAF V600E-mutated kinase, an enzyme that drives proliferation in a significant subset of metastatic melanomas.
The 7-azaindole core provides a rigid scaffold that correctly orients the other pharmacophoric elements to bind effectively within the ATP-binding pocket of the BRAF kinase. The 5-(4-chlorophenyl) group is a critical component that occupies a hydrophobic pocket in the enzyme, contributing significantly to the drug's potency and selectivity. Therefore, the efficient and high-purity synthesis of this intermediate is a self-validating system for the successful production of the final API.
Caption: Role as a key intermediate in Vemurafenib synthesis.
Scaffold for Novel Kinase and Enzyme Inhibitors
Beyond Vemurafenib, the 1H-pyrrolo[2,3-b]pyridine scaffold is actively explored for developing new therapeutic agents. Its structural properties make it an ideal starting point for targeting various enzymes.
-
Phosphodiesterase 4B (PDE4B) Inhibitors : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as potent and selective inhibitors of PDE4B.[9] This enzyme is a target for treating inflammatory diseases, particularly those involving the central nervous system (CNS), due to its role in regulating pro-inflammatory cytokine activity.[9]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors : The scaffold has been used to design potent inhibitors of FGFRs, which are implicated in various cancers.[11] Certain derivatives have shown significant activity against breast cancer cell lines by inhibiting proliferation and inducing apoptosis.[11]
The rationale for using this scaffold lies in its ability to form key hydrogen bonds and participate in favorable aromatic interactions within enzyme active sites, making it a versatile and powerful platform for medicinal chemists.
Conclusion
This compound (CAS: 918516-27-5) is a compound of high strategic importance in modern pharmaceutical science. Its identity is well-established, and its synthesis is achievable through robust cross-coupling methods. Its primary role as a non-negotiable intermediate for the anticancer drug Vemurafenib underscores its value, while its parent scaffold continues to fuel the discovery of new inhibitors for a range of therapeutic targets. This guide provides the foundational knowledge required for researchers to procure, synthesize, and effectively utilize this compound in their drug discovery and development programs.
References
- 1. 918516-27-5|this compound|BLD Pharm [bldpharm.com]
- 2. One moment, please... [coreychem.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 5. king-pharm.com [king-pharm.com]
- 6. This compound | C13H9ClN2 | CID 58086096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cphi-online.com [cphi-online.com]
- 8. parchem.com [parchem.com]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, also known as 5-(4-chlorophenyl)-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, 1H-pyrrolo[2,3-b]pyridine or 7-azaindole, is a prevalent scaffold in numerous biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its spectral characterization, tailored for researchers and scientists in the pharmaceutical industry. The primary application of this compound is as a key intermediate in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma[1].
Chemical Identity and Physical Properties
The fundamental identification and key physical characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-(4-chlorophenyl)-7-azaindole, Vemurafenib Impurity 1 | [1] |
| CAS Number | 918516-27-5 | [1] |
| Molecular Formula | C₁₃H₉ClN₂ | [2][3] |
| Molecular Weight | 228.68 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Melting Point | Predicted: ~180-190 °C | Based on similar compounds |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol. | Inferred from structure |
| Storage | Store at -20°C for long-term stability. | [1] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form the C-C bond between the 7-azaindole core and the chlorophenyl ring.
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the synthesis of similar 5-aryl-7-azaindole derivatives.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the 7-azaindole core.
-
Electrophilic Substitution: The pyrrole ring is more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to occur predominantly at the C3 position.
-
N-Functionalization: The nitrogen atom of the pyrrole ring (N1) can be deprotonated with a strong base to form an anion, which can then be alkylated or acylated. The pyridine nitrogen (N7) can be protonated in acidic conditions or quaternized with alkyl halides.
Spectral Characterization
Predicted ¹H NMR Spectrum
The predicted proton NMR chemical shifts are influenced by the aromaticity of the bicyclic system and the electronic effects of the substituents.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrrole N-H | 11.5 - 12.5 | broad singlet | Exchangeable with D₂O |
| H-6 | ~8.5 | doublet | Pyridine ring proton |
| H-4 | ~8.2 | doublet | Pyridine ring proton |
| H-2', H-6' | ~7.6 | doublet | Protons on the chlorophenyl ring ortho to the pyrrolopyridine |
| H-3', H-5' | ~7.4 | doublet | Protons on the chlorophenyl ring meta to the pyrrolopyridine |
| H-2 | ~7.5 | doublet of doublets | Pyrrole ring proton |
| H-3 | ~6.5 | doublet of doublets | Pyrrole ring proton |
Predicted ¹³C NMR Spectrum
The predicted carbon NMR chemical shifts reflect the electronic environment of each carbon atom within the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~149 |
| C-5 | ~145 |
| C-4' | ~135 |
| C-1' | ~132 |
| C-4 | ~130 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~128 |
| C-2 | ~127 |
| C-6 | ~118 |
| C-3a | ~115 |
| C-3 | ~101 |
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-Cl bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H stretch | Pyrrole |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1600 - 1450 | C=C stretch | Aromatic rings |
| ~1100 | C-Cl stretch | Chlorophenyl |
Predicted Mass Spectrum Fragmentation
In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 228. Characteristic fragmentation may involve the loss of a chlorine atom, a hydrogen cyanide molecule from the pyridine ring, or cleavage of the bond between the two aromatic rings.
Conclusion
This compound is a vital building block in the synthesis of targeted cancer therapies. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthetic protocol, and predicted spectral data to aid researchers in their synthetic and analytical endeavors. The understanding of its reactivity and spectral characteristics is crucial for its efficient use in drug discovery and development pipelines.
References
Methodological & Application
Application Notes and Protocols: Utilizing 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine for Fibroblast Growth Factor Receptor (FGFR) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, and its dysregulation is a known driver in various cancers.[1] This makes FGFRs significant targets for therapeutic intervention.[2] This document provides a comprehensive guide for the use of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine, a potent inhibitor of the FGFR family, in both biochemical and cell-based assays. We delve into the underlying principles of FGFR signaling, the mechanism of inhibition, and provide detailed, field-proven protocols to empower researchers in their drug discovery and development efforts.
Introduction: The Role of FGFR Signaling in Oncology
The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[3][4] This pathway is integral to normal physiological processes such as cell proliferation, differentiation, migration, and survival.[3][5] The binding of an FGF ligand to its receptor induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[6][7] These phosphorylated tyrosines then serve as docking sites for adaptor proteins, leading to the activation of major signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3][8]
Genetic alterations such as gene amplification, fusions, or activating mutations in FGFRs can lead to constitutive activation of these pathways, promoting uncontrolled cell growth and tumor progression.[1] Consequently, targeting FGFRs with small molecule inhibitors has emerged as a promising therapeutic strategy in oncology.[2]
This compound: A Novel FGFR Inhibitor
This compound belongs to a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives, which have been identified as potent inhibitors of FGFRs.[2][9] This small molecule exerts its inhibitory effect by competing with ATP for binding to the kinase domain of the FGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling. The pyrrolo[2,3-b]pyridine core serves as a hinge-binder, a crucial interaction for potent kinase inhibition.[2]
Key Features:
-
Potency: Demonstrates significant inhibitory activity against FGFR family members.
-
Scaffold: The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore for kinase inhibition.[2][9]
Foundational Assays for Characterizing FGFR Inhibition
To thoroughly evaluate the efficacy of this compound, a multi-faceted approach employing both biochemical and cell-based assays is recommended.
Biochemical Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase activity of a purified or recombinant enzyme. The Kinase-Glo® Luminescent Kinase Assay is a widely used, robust method for this purpose.[10][11]
Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction.[10][12] The luciferase-based reagent utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.[11][13] A higher luminescent signal indicates greater inhibition of the kinase.
Caption: Workflow of the Kinase-Glo® biochemical assay.
Protocol: FGFR Biochemical Inhibition Assay using Kinase-Glo®
-
Reagent Preparation:
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the inhibitor at various concentrations or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of recombinant FGFR enzyme.
-
Add 2 µL of a substrate/ATP mix.
-
The final reaction volume should be 5 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Recommended Concentration/Condition |
| FGFR Enzyme | Titrate to determine optimal concentration |
| ATP | Near the Kₘ for the specific FGFR isoform |
| Substrate | e.g., Poly(Glu, Tyr) 4:1 |
| Incubation Time | 60 minutes at room temperature |
| Final DMSO % | ≤ 1% |
Cell-Based Inhibition Assay: Western Blot Analysis of FGFR Phosphorylation
Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context. Western blotting is a standard technique to measure the phosphorylation status of FGFR and its downstream effectors.[15][16]
Principle: This method involves treating cancer cells that have known FGFR alterations with the inhibitor.[16] Following treatment, the cells are lysed, and the proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated form of FGFR (p-FGFR) and downstream signaling proteins like ERK and AKT.[17] A decrease in the p-FGFR signal indicates successful inhibition of the receptor's kinase activity.[16]
Caption: Step-by-step workflow for Western blot analysis.
Protocol: Western Blot for p-FGFR
-
Cell Culture and Treatment:
-
Seed cells with known FGFR alterations (e.g., FGFR2 amplified gastric cancer cell line SNU-16) and grow to 70-80% confluency.[1][18]
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal FGFR activation.[6]
-
Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).[16]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
| Parameter | Recommended Condition |
| Cell Line | Dependent on the FGFR isoform of interest |
| Inhibitor Concentration | Titrate from nM to µM range |
| Treatment Time | 2-4 hours (optimize for your system) |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |
| Blocking Buffer | 5% BSA in TBST for phospho-antibodies |
| Primary Antibody Dilution | As per manufacturer's recommendation |
Troubleshooting and Considerations
-
Inconsistent IC₅₀ Values: Ensure the inhibitor is fully dissolved and has not precipitated at higher concentrations. The ATP concentration should be kept consistent and near the Kₘ of the kinase.[17]
-
No Inhibition in Cellular Assays: The compound may have poor cell permeability. Confirm target engagement within the cell using a cellular thermal shift assay (CETSA). The cell line may also have redundant signaling pathways that compensate for FGFR inhibition.[17]
-
Off-Target Effects: Many kinase inhibitors are not completely specific. It's advisable to profile this compound against a panel of other kinases to determine its selectivity.[21]
Conclusion
This compound is a valuable tool for investigating the role of FGFR signaling in cancer biology. The protocols outlined in this document provide a robust framework for characterizing its inhibitory activity in both biochemical and cellular contexts. By carefully considering the experimental design and potential challenges, researchers can generate reliable and reproducible data to advance the development of novel FGFR-targeted therapies.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. ebiotrade.com [ebiotrade.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: The Versatility of 1H-pyrrolo[2,3-b]pyridine Derivatives in Targeting Cancer Cell Lines
Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its structure, which can be considered a bioisostere of indole, allows it to function as a versatile "privileged scaffold." This means it can bind to a wide range of biological targets with high affinity, particularly the ATP-binding sites of protein kinases. The nitrogen atom in the pyridine ring and the pyrrole NH group can act as crucial hydrogen bond donors and acceptors, mimicking the interactions of the purine core of ATP. This characteristic has led to the development of numerous 7-azaindole derivatives as potent inhibitors of key signaling molecules implicated in cancer.
This guide provides an in-depth look at the application of 1H-pyrrolo[2,3-b]pyridine derivatives in oncology research, focusing on their mechanisms of action in various cancer cell lines. We will explore their roles as kinase inhibitors and provide detailed protocols for their in vitro evaluation, offering insights into experimental design and data interpretation for researchers in drug development.
Mechanisms of Action: Targeting Key Oncogenic Pathways
The anticancer activity of 1H-pyrrolo[2,3-b]pyridine derivatives stems from their ability to inhibit a diverse array of protein kinases that are often dysregulated in cancer. By blocking the activity of these enzymes, these compounds can halt cell proliferation, induce programmed cell death (apoptosis), and prevent metastasis.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The FGFR signaling pathway plays a critical role in cell proliferation, migration, and angiogenesis.[1] Aberrant activation of this pathway, through mutations or amplifications, is a known driver in various cancers, including breast, lung, and bladder cancer.[1]
-
Mechanism: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed to bind to the ATP-binding pocket of FGFRs, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades like RAS-MEK-ERK and PI3K-Akt.[1]
-
Cellular Effects: In cancer cell lines with activated FGFR signaling, such as the 4T1 breast cancer line, these inhibitors have been shown to suppress proliferation, induce apoptosis, and significantly inhibit cell migration and invasion.[1][2] For example, compound 4h from one study exhibited potent inhibitory activity against FGFR1, 2, and 3.[1][2]
References
Application Notes & Protocols: A Guide to the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in the field of medicinal chemistry and drug discovery.[1] Its structure, a bioisosteric analog of indole, allows it to form crucial hydrogen bonding interactions with a variety of biological targets, enhancing drug-target binding and influencing pharmacological properties.[2] This unique motif is the core of numerous biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[1][3]
Within this important class of compounds, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have emerged as particularly valuable. The carboxamide group at the 2-position serves as a versatile handle for introducing diverse substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles. This has led to the development of potent inhibitors for a range of critical enzymes, such as phosphodiesterase 4B (PDE4B), fibroblast growth factor receptors (FGFR), and Ribosomal S6 Protein Kinase 2 (RSK2), highlighting their relevance in developing treatments for central nervous system disorders, cancers, and inflammatory diseases.[4][5][6][7]
This document provides a detailed protocol for the synthesis of these derivatives, focusing on the robust and widely adopted method of amide bond formation between a 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid intermediate and various primary or secondary amines. We will delve into the causality behind experimental choices, ensuring a reproducible and well-understood synthetic workflow.
Overall Synthetic Strategy
The most direct and modular approach to synthesizing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives involves a two-stage process. The first stage focuses on the construction of the core heterocyclic system, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The second, and final, stage involves the coupling of this carboxylic acid with a desired amine to form the target amide. This strategy allows for the late-stage diversification of the amide substituent, making it highly efficient for building a library of analogs for structure-activity relationship (SAR) studies.
Caption: High-level workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Protocol 1: Synthesis of the Carboxylic Acid Core
The synthesis of the key intermediate, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is foundational. While numerous methods exist for constructing the 7-azaindole ring system, a common route involves the initial formation of a 2-carboxylate ester followed by hydrolysis.[8] The Hemetsberger–Knittel indole synthesis is a classic and effective method for this purpose.[2] The following protocol outlines the hydrolysis of a commercially available or previously synthesized ester.
Objective: To prepare 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid from its corresponding methyl or ethyl ester.
Materials:
-
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (or ethyl ester)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 equivalent) in a mixture of methanol and water (typically a 2:1 to 3:1 ratio). The exact volume should be sufficient to fully dissolve the starting material upon gentle warming if necessary.
-
Saponification: Add a solution of sodium hydroxide (2.0 to 3.0 equivalents) in water to the stirring ester solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. The progress of the saponification can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ester spot/peak.
-
Expert Insight: The use of a slight excess of NaOH ensures the complete conversion of the ester. The methanol co-solvent is crucial for ensuring the solubility of the often-hydrophobic starting ester in the aqueous base.
-
-
Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add 1M HCl dropwise with vigorous stirring. The carboxylic acid product will precipitate out of the solution as the pH becomes acidic (target pH ~3-4).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the isolated 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid under vacuum. The product is typically of sufficient purity to be used in the subsequent amide coupling step without further purification.
Protocol 2: Amide Bond Formation via T3P Coupling
The coupling of the carboxylic acid with an amine is the final and critical step. While many coupling reagents exist, n-propanephosphonic acid anhydride (T3P®) has proven to be a highly efficient, robust, and scalable option that often results in high yields and low levels of epimerization for chiral substrates.[9]
Objective: To synthesize a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative from the corresponding carboxylic acid and an amine.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq.)
-
Desired primary or secondary amine (1.1-1.2 eq.)
-
n-Propanephosphonic acid anhydride (T3P®), 50% solution in DMF or EtOAc (1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq.), the selected amine (1.1 eq.), and anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq.) to the stirring suspension. The base is crucial for neutralizing the acidic proton of the carboxylic acid and any salts formed during the reaction.[4]
-
Coupling Agent Addition: Add the T3P® solution (1.5 eq.) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed. For sensitive substrates, the addition can be performed at 0 °C.
-
Expert Insight: T3P® works by activating the carboxylic acid to form a highly reactive phosphonic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The byproducts are water-soluble phosphonic acids, which are easily removed during the aqueous workup, simplifying purification.[9]
-
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[4] Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Simplified mechanism of T3P-mediated amide bond formation.
Data Summary: Representative Examples
The described protocol is versatile and has been successfully applied to synthesize a wide range of derivatives. The following table summarizes results for the synthesis of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs, adapted from the literature.[4]
| Entry | Amine (NHR₁R₂) | Reaction Time (h) | Yield (%) | Application/Target |
| 1 | 3,4-Dichloroaniline | 1 | 85 | PDE4B Inhibitor |
| 2 | Cyclopropylamine | 0.5 | 92 | PDE4B Inhibitor |
| 3 | Morpholine | 2 | 88 | PDE4B Inhibitor |
| 4 | (S)-3-aminopyrrolidine | 1.5 | 75 | PDE4B Inhibitor |
Data is illustrative and sourced from studies on PDE4B inhibitors.[4]
Conclusion
The synthetic route detailed herein, culminating in a T3P-mediated amide coupling, provides a reliable and efficient pathway to access diverse 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. By understanding the function of each reagent and the rationale behind the procedural steps, researchers can confidently apply and adapt this protocol to generate novel compounds for drug discovery programs. The modularity of the final coupling step makes this an ideal strategy for rapidly exploring the chemical space around the 7-azaindole scaffold, accelerating the identification of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically relevant molecules. Its versatile structure allows for diverse substitutions, making it an attractive starting point for the discovery of novel therapeutics targeting a wide range of biological targets, particularly protein kinases.[1][2] This document provides a comprehensive guide to performing high-throughput screening (HTS) of 1H-pyrrolo[2,3-b]pyridine libraries to identify and validate new drug candidates. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and outline robust data analysis and hit validation strategies.
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the molecule's electronic properties and hydrogen bonding capabilities, often leading to improved pharmacological profiles. This scaffold is a key component in a variety of approved drugs and clinical candidates, demonstrating its therapeutic potential across multiple disease areas.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors for a range of important drug targets:
-
Janus Kinases (JAKs): Crucial for modulating inflammatory and immune responses.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Implicated in cancer initiation and progression.[2][4]
-
Cyclin-Dependent Kinase 8 (CDK8): A key oncogene in colorectal cancer.[5]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A critical component in maintaining genomic stability.[6]
-
Phosphodiesterase 4B (PDE4B): A target for inflammatory and central nervous system (CNS) diseases.[7]
-
Human Neutrophil Elastase (HNE): Implicated in inflammatory lung diseases.[8]
Given its proven track record and chemical tractability, large libraries of 1H-pyrrolo[2,3-b]pyridine derivatives are frequently screened to identify novel modulators of biological pathways. High-throughput screening (HTS) is an essential technology in this endeavor, enabling the rapid and efficient testing of thousands to millions of compounds.[9][10]
The High-Throughput Screening Workflow: A Conceptual Overview
A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few promising lead candidates.
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Development and Validation: The Foundation of a Successful Screen
The development of a robust and reliable assay is the most critical phase of any HTS campaign.[11] The choice between a biochemical (cell-free) or a cell-based assay depends on the nature of the target and the desired information.
-
Biochemical Assays: These assays are performed using purified components, such as a target protein and its substrate.[9] They are generally less complex and have lower variability than cell-based assays.[12] A common example is an in vitro kinase assay measuring the phosphorylation of a substrate.[1][13][14]
-
Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using living cells.[9][15][16] They can provide information on compound permeability, cellular toxicity, and effects on signaling pathways.[12][17] However, they can also be more complex and require more extensive secondary screens.[9]
Key Validation Parameter: The Z'-Factor
Before initiating a full-scale screen, the assay must be rigorously validated to ensure its quality and reliability.[11] The Z'-factor is a statistical parameter used to quantify the performance of an HTS assay.[18][19][20][21] It takes into account both the dynamic range of the signal and the data variation.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability. Ideal for HTS.[19][20] |
| 0 to 0.5 | Acceptable | The assay may be suitable for screening, but may require optimization to reduce variability.[19] |
| < 0 | Unacceptable | The assay is not reliable for distinguishing between active and inactive compounds.[20] |
Protocol: High-Throughput Screening for Kinase Inhibitors
This protocol outlines a typical biochemical HTS assay to identify inhibitors of a target kinase from a 1H-pyrrolo[2,3-b]pyridine library. This example utilizes a fluorescence-based assay to detect ADP production, a universal product of kinase reactions.[14]
4.1. Materials and Reagents
-
Kinase: Purified, active target kinase.
-
Substrate: A peptide or protein substrate specific to the kinase.
-
ATP: Adenosine triphosphate.
-
Compound Library: 1H-pyrrolo[2,3-b]pyridine library dissolved in DMSO.
-
Assay Buffer: Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection Reagent: An ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²).
-
Microplates: 384-well or 1536-well low-volume, white, solid-bottom plates.[9]
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO.
4.2. Instrumentation
-
Automated Liquid Handler: For precise and rapid dispensing of reagents and compounds.[22][23][24]
-
Plate Reader: A multi-mode reader capable of detecting the assay signal (e.g., luminescence, fluorescence).[23]
-
Robotic Plate Handling System: For moving plates between instruments in a fully automated workflow.[10][25]
4.3. Experimental Workflow
Caption: Step-by-step workflow for a kinase inhibition HTS assay.
4.4. Detailed Protocol
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the 1H-pyrrolo[2,3-b]pyridine library into the wells of a 384-well assay plate. Also, dispense the positive and negative controls into designated wells.
-
Enzyme and Substrate Addition: Add a solution containing the target kinase and its substrate to all wells.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final concentration of all components should be optimized during assay development.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ADP detection reagent to all wells to stop the kinase reaction and generate a signal.
-
Data Acquisition: Read the plates using a plate reader at the appropriate wavelength.
Data Analysis and Hit Identification
The raw data from the HTS is processed to identify "hits" - compounds that exhibit a desired level of activity.[26]
5.1. Data Normalization
The raw data is typically normalized to the controls on each plate to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
5.2. Hit Selection
A hit selection threshold is established based on the statistical significance of the data. A common approach is to set the threshold at a certain number of standard deviations from the mean of the sample population. For example, compounds that exhibit a percent inhibition greater than three times the standard deviation of the plate may be selected as initial hits.[26]
Hit Validation and Characterization
Initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[27][28][29]
6.1. Hit Confirmation
-
Re-testing: The initial hits are re-tested in the primary assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested at multiple concentrations to determine their potency (IC50 or EC50).
6.2. Secondary Assays
-
Orthogonal Assays: Hits are tested in a different assay format to rule out assay-specific artifacts. For example, a hit from a fluorescence-based assay could be tested in a label-free assay.
-
Selectivity Profiling: For kinase inhibitors, it is crucial to assess their selectivity against a panel of other kinases to identify potential off-target effects.[30]
-
Cellular Assays: Promising hits from biochemical assays should be tested in cell-based assays to confirm their activity in a more physiological context.[30]
6.3. Chemical Analysis
-
Purity and Identity Confirmation: The purity and chemical structure of the hit compounds are confirmed using analytical techniques such as LC-MS and NMR.[29]
-
Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structure of the hits and their biological activity is analyzed to guide further optimization.[29]
Conclusion
High-throughput screening of 1H-pyrrolo[2,3-b]pyridine libraries is a powerful strategy for the discovery of novel drug candidates. A successful HTS campaign relies on a well-designed and validated assay, robust automation, and a rigorous data analysis and hit validation process. By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS and increase the probability of identifying promising lead compounds for further development.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hudsonlabautomation.com [hudsonlabautomation.com]
- 11. researchgate.net [researchgate.net]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 17. Cell-Based Screening Using High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. bmglabtech.com [bmglabtech.com]
- 20. assay.dev [assay.dev]
- 21. Z-factor - Wikipedia [en.wikipedia.org]
- 22. dispendix.com [dispendix.com]
- 23. criver.com [criver.com]
- 24. Streamlining High-Throughput Screening with Revvity's Automated Workflow Solutions | Drug Discovery And Development [labroots.com]
- 25. Lab Automation for High Content Screening (HCS) [moleculardevices.com]
- 26. academic.oup.com [academic.oup.com]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 30. reactionbiology.com [reactionbiology.com]
Cell-based assays for testing 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine efficacy
Title: A-Z Guide to Cellular Efficacy Testing of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine, a Novel JAK Inhibitor Candidate
Abstract
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to determine the efficacy of a novel compound from this class, this compound, hypothesized to be a Janus Kinase (JAK) inhibitor. We present a strategic, multi-tiered assay cascade designed to validate target engagement, pathway inhibition, and functional cellular outcomes. Detailed, field-tested protocols for Western Blotting of phospho-STAT3 and a high-throughput STAT3-driven luciferase reporter assay are provided, along with methodologies for assessing downstream effects on cell proliferation. This guide emphasizes the scientific rationale behind experimental choices, ensuring the generation of reproducible and reliable data for advancing novel therapeutic candidates.
Introduction: Targeting the JAK-STAT Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation. This pathway is integral to numerous physiological processes, including hematopoiesis, immune cell development, and inflammation. The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding, receptor-associated JAKs auto-phosphorylate and activate, creating docking sites for STAT proteins. JAKs then phosphorylate STATs, which dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.
Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms, autoimmune disorders like rheumatoid arthritis, and cancer. Consequently, JAKs have become a prime therapeutic target. Small molecule inhibitors targeting the ATP-binding site of JAKs, such as those built on the 1H-pyrrolo[2,3-b]pyridine scaffold, have shown significant clinical success.
This document outlines the essential cell-based assays to characterize the efficacy of This compound , a novel compound designed around this potent scaffold.
The Assay Cascade: A Strategic Approach to Efficacy Testing
A tiered or cascaded approach is essential for efficiently evaluating a compound's efficacy. This strategy ensures that resource-intensive functional assays are performed on compounds that have already demonstrated on-target activity.
Application Notes & Protocols: The Utility of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine Scaffolds in Anti-Inflammatory Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and pharmacologists on the investigation and application of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives as a promising scaffold in the discovery of novel anti-inflammatory therapeutics.
Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold
Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The pyrrolo[2,3-b]pyridine core, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its versatile biological activities. The incorporation of a 4-chlorophenyl substituent at the 5-position of this scaffold has been explored in various derivatives, demonstrating potential for potent and selective modulation of key inflammatory pathways. This document outlines the mechanistic rationale and provides detailed protocols for evaluating compounds based on this scaffold.
Pyrrole-containing compounds are integral to many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and have shown significant anti-inflammatory properties.[1][2] The structural features of the this compound scaffold offer opportunities for interaction with various enzymatic targets implicated in the inflammatory cascade.
Mechanistic Rationale: Targeting Key Inflammatory Pathways
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been shown to exert their anti-inflammatory effects through the modulation of several key signaling pathways and enzymes. Understanding these mechanisms is crucial for designing effective screening funnels and interpreting experimental data.
Inhibition of Pro-Inflammatory Enzymes
A primary strategy in anti-inflammatory drug discovery is the direct inhibition of enzymes responsible for the synthesis of inflammatory mediators.
-
Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3] Several pyrrole derivatives have been designed as COX-2 selective inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][4]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in inflammatory and immune cells that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[5] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[5]
Modulation of Inflammatory Signaling Cascades
Targeting upstream signaling pathways offers a broader approach to controlling the inflammatory response.
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for the transduction of signals from numerous cytokine receptors that drive inflammation and immune responses. Specifically, JAK3 has been identified as a key target for immunosuppression.[6] Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3.[6]
The potential interplay of these mechanisms is illustrated in the following signaling pathway diagram:
Caption: Potential mechanisms of action for this compound derivatives.
Experimental Protocols
A tiered approach to screening is recommended, beginning with in vitro assays to establish potency and mechanism, followed by in vivo models to assess efficacy and pharmacokinetic/pharmacodynamic relationships.
In Vitro Assays
This simple assay serves as a preliminary screen for anti-inflammatory activity, as denaturation of tissue proteins is a hallmark of inflammation.[7]
Principle: Inflammation can cause denaturation of proteins. The ability of a compound to prevent thermally-induced protein denaturation is a measure of its potential anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference standard (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compound and reference standard.
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard at different concentrations.
-
A control group should be prepared with 0.5 mL of BSA solution and 0.5 mL of the vehicle.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
This cell-based assay is crucial for evaluating the compound's ability to suppress pro-inflammatory cytokine production.
Principle: LPS, a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce and release TNF-α. The test compound's ability to inhibit this release is quantified.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Reference standard (e.g., Dexamethasone)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference standard for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours). Include a vehicle control group (no LPS) and an LPS-only control group.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value of the test compound.
In Vivo Models
In vivo models are essential for evaluating the therapeutic potential of a compound in a complex biological system.[8][9][10]
This is a classic and well-validated model of acute inflammation.[1][2]
Principle: Subplantar injection of carrageenan in the hind paw of a rat or mouse induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Materials:
-
Wistar rats or Swiss albino mice
-
1% w/v Carrageenan solution in sterile saline
-
Test compound formulation for oral or intraperitoneal administration
-
Reference standard (e.g., Diclofenac)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., vehicle control, reference standard, and different doses of the test compound).
-
Administer the test compound or reference standard orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [((Vt - V0)control - (Vt - V0)treated) / (Vt - V0)control] x 100 where Vt is the paw volume at time t.
Data Presentation and Interpretation
Quantitative data from these assays should be systematically organized for clear interpretation and comparison.
| Assay | Parameter Measured | Example Data for Compound X | Reference Standard (Diclofenac) |
| Protein Denaturation | IC50 (µg/mL) | 150.5 ± 12.3 | 85.2 ± 9.8 |
| LPS-Induced TNF-α Release | IC50 (µM) | 5.8 ± 0.7 | 1.2 ± 0.3 (Dexamethasone) |
| Carrageenan Paw Edema (3 hr) | % Inhibition @ 20 mg/kg | 45.6% | 62.1% |
A lower IC50 value indicates higher potency. Significant inhibition in the in vivo model confirms the compound's anti-inflammatory efficacy.
Experimental Workflow Visualization
The following diagram illustrates a typical screening workflow for evaluating a novel pyrrolo[2,3-b]pyridine derivative.
Caption: A streamlined workflow for anti-inflammatory drug discovery using the pyrrolo[2,3-b]pyridine scaffold.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. Its synthetic tractability and the ability of its derivatives to interact with multiple key targets in the inflammatory cascade make it an attractive area for further investigation. The protocols and workflows detailed in these application notes provide a robust framework for the systematic evaluation of new chemical entities based on this promising scaffold.
References
- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Kinase Selectivity Profiling of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Analogues
Introduction
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for the design of targeted therapies for diseases like cancer and inflammatory disorders.[1][3] The 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine substitution pattern, in particular, has been explored for its potential to inhibit a range of kinases, including but not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8).[1][4][5]
However, a critical step in the development of any kinase inhibitor is to determine its selectivity profile across the human kinome.[6][7] Off-target kinase inhibition can lead to unforeseen toxicities and side effects, underscoring the need for comprehensive profiling.[6][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing robust kinase profiling of this compound analogues. We will focus on a widely used, non-radioactive, luminescence-based assay, the ADP-Glo™ Kinase Assay, to determine inhibitor potency (IC50) and selectivity.[9][10][11]
Principle of the Assay: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal method that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[9][12] The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining adenosine triphosphate (ATP) is depleted. Second, the ADP is converted back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.[9][11] This robust, high-throughput compatible method is ideal for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50) of test compounds.[9][10]
Workflow Overview
A successful kinase profiling experiment follows a logical progression from careful preparation to precise data analysis. The key stages are outlined below.
Figure 1. High-level workflow for kinase inhibitor profiling.
Detailed Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format, which is common for inhibitor profiling. Adjust volumes accordingly for other plate types, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[13]
I. Materials and Reagents
-
Test Compounds: this compound analogues dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Control Inhibitor: Staurosporine (or another appropriate broad-spectrum inhibitor) at 10 mM in DMSO.
-
Kinase Panel: Purified recombinant kinases of interest (e.g., VEGFR2, FGFR1, SRC, CDK2/CycA). Services like Promega's Kinase Selectivity Profiling Systems offer pre-formatted kinase strips.[10]
-
Substrates: Appropriate peptide or protein substrates for each kinase.
-
Assay Buffer: 1X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP: Ultra-Pure ATP solution (Promega).
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101 or similar):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent (Kinase Detection Buffer + Kinase Detection Substrate)
-
-
Plates: White, opaque 384-well assay plates (low-volume).
-
Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.
II. Compound Preparation and Serial Dilution
Causality Insight: Creating an accurate dilution series is fundamental for a reliable dose-response curve. A common mistake is poor mixing or carryover, which skews the IC50 value. Using intermediate dilution plates minimizes DMSO concentration variability across the assay.
-
Intermediate Plate: Prepare a 4X final concentration of your compounds. In a 96-well plate, perform a serial dilution of your 10 mM stock compounds in 100% DMSO.
-
Assay Plate Dilution: Transfer a small volume (e.g., 1 µL) of the DMSO serial dilutions to a new 96-well plate and add assay buffer to create a 4X working solution. This step ensures the final DMSO concentration in the kinase reaction is low (typically ≤1%) to avoid solvent-induced inhibition.[14]
III. Kinase Reaction Setup (5 µL per well)
Causality Insight: The concentration of ATP is a critical parameter. For ATP-competitive inhibitors, which the pyrrolo[2,3-b]pyridine scaffold is designed to be, the measured IC50 value is dependent on the ATP concentration.[15] Performing assays with an ATP concentration at or near the Michaelis constant (Km) for each specific kinase provides a more accurate measure of the inhibitor's intrinsic affinity (Ki).[15][16]
-
Prepare Master Mixes: For each kinase, prepare a 2X Kinase/Substrate master mix and a 2X ATP master mix in 1X Kinase Reaction Buffer.
-
Add Compounds: Add 1.25 µL of the 4X compound working solutions to the 384-well assay plate. Include "vehicle control" wells (with 4% DMSO buffer) for 0% inhibition and "no enzyme" wells for background control.
-
Add Kinase/Substrate: Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
-
Initiate Reaction: Add 1.25 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate: Mix the plate gently on a plate shaker for 30 seconds, then incubate for 60 minutes at room temperature.
IV. ADP Detection
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and begins the depletion of unused ATP.[13]
-
Incubate: Mix the plate for 30 seconds and incubate for 40 minutes at room temperature.[13]
-
Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the product ADP into ATP and provides luciferase/luciferin to generate a luminescent signal.[11]
-
Incubate: Mix the plate for 30 seconds and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]
V. Data Acquisition and Analysis
-
Measure Luminescence: Read the plate on a luminometer with an integration time of 0.25-1 second per well.
-
Process Data:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the average of the vehicle (DMSO) control wells as 100% activity and the average of a high-concentration control inhibitor (e.g., 10 µM Staurosporine) as 0% activity.
-
Calculate the percent inhibition for each compound concentration.
-
-
Calculate IC50: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Data Presentation and Interpretation
The primary output of a kinase profiling study is a quantitative measure of potency (IC50) against a panel of kinases. This data allows for a clear assessment of both on-target activity and off-target liabilities.
Table 1: Hypothetical Kinase Profiling Data for this compound Analogues
| Compound ID | R-Group Modification | VEGFR2 IC50 (nM) | FGFR1 IC50 (nM) | SRC IC50 (nM) | CDK2 IC50 (nM) |
| LEAD-01 | -H | 15 | 25 | 800 | >10,000 |
| ANALOG-02 | -CH3 | 12 | 20 | 550 | >10,000 |
| ANALOG-03 | -OCH3 | 45 | 80 | 2,500 | >10,000 |
| ANALOG-04 | -NH2 | 8 | 15 | 300 | 8,500 |
Interpretation: From this hypothetical data, we can draw several conclusions:
-
Potency: All analogues show potent, low nanomolar inhibition of VEGFR2 and FGFR1, the presumed primary targets.
-
Structure-Activity Relationship (SAR): The addition of a small amine group (ANALOG-04) appears to slightly improve potency against the primary targets and SRC compared to the parent compound (LEAD-01). Conversely, a methoxy group (ANALOG-03) reduces potency.
-
Selectivity: The compounds demonstrate high selectivity against CDK2. ANALOG-04 shows a modest loss of selectivity with some activity against SRC. A Selectivity Score can be calculated (e.g., IC50(off-target) / IC50(on-target)) to quantify this. For ANALOG-04, the selectivity for VEGFR2 over SRC is 300/8 = 37.5-fold.
Application in a Cellular Context: Modulating the VEGFR2 Signaling Pathway
Inhibiting a kinase in vitro is only meaningful if it translates to a functional cellular response. For an inhibitor of VEGFR2, the desired outcome is the blockade of downstream signaling pathways that promote angiogenesis.[17][18]
Figure 2. Simplified VEGFR2 signaling pathway and point of inhibition.
As shown in Figure 2, binding of VEGF to its receptor, VEGFR2, leads to autophosphorylation and the activation of multiple downstream pathways, including the PLCγ/RAF/MEK/ERK and PI3K/AKT cascades.[17][19][20] These pathways ultimately drive endothelial cell proliferation, migration, and survival—key processes in angiogenesis.[18][21] A potent and selective this compound inhibitor would block the initial phosphorylation event at VEGFR2, thereby shutting down these pro-angiogenic signals.
Troubleshooting and Expert Insights
-
High Background Luminescence: This can be caused by ADP contamination in the ATP stock. Always use high-purity ATP as recommended.[22]
-
False Positives/Negatives: Some compounds can interfere with the luciferase reaction.[14] It is prudent to run a counterscreen where compounds are tested directly against the luciferase enzyme to identify any such interference.
-
"Tight-Binding" Inhibitors: For highly potent compounds (low nM IC50), the concentration of the kinase enzyme itself can become a limiting factor, leading to an "assay wall" where the measured IC50 is no longer accurate and is simply half the enzyme concentration.[8] If this is suspected, the assay may need to be re-optimized with a lower enzyme concentration.
Rigorous, quantitative kinase profiling is an indispensable component of modern drug discovery.[3][23] The methodologies described in this application note, centered on the robust ADP-Glo™ assay, provide a clear and reliable path to characterizing the potency and selectivity of novel this compound analogues. By carefully assessing on- and off-target activities, researchers can make informed decisions to prioritize lead candidates, optimize chemical scaffolds, and ultimately develop safer and more effective targeted therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assayquant.com [assayquant.com]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. carnabio.com [carnabio.com]
- 23. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Development of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold
The 7-azaindole scaffold, the core structure of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, is a privileged motif in medicinal chemistry. Its structural resemblance to the purine bases of DNA and RNA allows it to function as a potent hinge-binding element for a variety of protein kinases[1]. This characteristic has propelled numerous 7-azaindole derivatives into clinical and preclinical development for a range of therapeutic indications, including oncology, inflammation, and viral infections[2]. The pyrrolo[2,3-b]pyridine framework has been specifically investigated for its inhibitory activity against several key kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Glycogen Synthase Kinase 3 beta (GSK-3β)[3][4][5].
This document provides a comprehensive guide for the preclinical evaluation of this compound, a novel derivative of this promising class. The protocols and experimental strategies outlined herein are designed to systematically characterize its pharmacological profile, including its mechanism of action, cellular activity, and in vivo efficacy.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the extensive literature on substituted 1H-pyrrolo[2,3-b]pyridine derivatives, it is hypothesized that this compound functions as a competitive inhibitor of one or more protein kinases. The 1H-pyrrolo[2,3-b]pyridine nucleus is known to form critical hydrogen bonds with the hinge region of the kinase domain[5]. The 4-chlorophenyl substituent at the 5-position likely occupies a hydrophobic pocket within the active site, contributing to the compound's potency and selectivity.
The following diagram illustrates the proposed binding mode of this compound within a generic kinase active site.
Caption: Proposed binding of this compound.
Part 1: In Vitro Characterization
The initial phase of preclinical development focuses on characterizing the compound's activity and selectivity in cell-free and cell-based assays.
Kinase Profiling
A broad kinase screen is the first step to identify the primary molecular target(s) of this compound. This will also provide an early assessment of its selectivity, a critical factor for minimizing off-target effects.
Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of at least 50-100 kinases.
-
Assay Format: Utilize a reputable contract research organization (CRO) that offers radiometric or fluorescence-based kinase assays.
-
Data Analysis: Express results as a percentage of inhibition relative to a positive control inhibitor.
-
Hit Identification: Identify kinases that are inhibited by more than 50% as primary "hits" for further investigation.
Determination of IC50 Values
Once primary kinase targets are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for each "hit" kinase. This provides a quantitative measure of the compound's potency.
Protocol: IC50 Determination
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 100 µM.
-
Kinase Assay: Perform the kinase assay for each identified "hit" kinase using the serial dilution of the compound.
-
Data Plotting: Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| Top | The highest response value. |
| Bottom | The lowest response value. |
| HillSlope | The steepness of the curve. |
| IC50 | The concentration at which 50% of the response is inhibited. |
Cellular Proliferation and Viability Assays
Assessing the compound's effect on cancer cell lines is crucial to confirm that its enzymatic activity translates into a cellular phenotype.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cell lines relevant to the identified kinase targets in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Part 2: In Vivo Evaluation
Promising in vitro data warrants progression to in vivo studies to assess the compound's pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing effective in vivo efficacy studies.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use healthy, 8-10 week old female BALB/c mice.
-
Dosing:
-
Intravenous (IV): Administer a single dose of this compound (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples via the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Separate plasma and analyze the concentration of the compound using LC-MS/MS.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Elimination half-life. |
| F% | Oral bioavailability. |
Xenograft Efficacy Studies
The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an animal model.
Protocol: Human Tumor Xenograft Study
-
Cell Line and Animal Model: Select a human cancer cell line that is sensitive to this compound in vitro. Implant these cells subcutaneously into immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the compound daily by oral gavage at one or more dose levels determined from PK and tolerability studies.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor Regression: A decrease in tumor volume from baseline.
-
-
Pharmacodynamic (PD) Assessment: At the end of the study, collect tumor tissue to assess the inhibition of the target kinase and downstream signaling pathways by methods such as Western blotting or immunohistochemistry.
Caption: Workflow for a typical xenograft efficacy study.
Conclusion
The preclinical development of this compound requires a systematic and rigorous approach. The application notes and protocols provided in this guide offer a comprehensive framework for characterizing its pharmacological profile. By following these steps, researchers can generate the necessary data to support its advancement into further preclinical and, ultimately, clinical studies. The 7-azaindole scaffold holds significant promise, and a thorough evaluation of this novel derivative is a critical step in realizing its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine. This resource is designed to provide in-depth, practical guidance to researchers encountering solubility challenges with this compound. As a poorly soluble molecule, enhancing its bioavailability is a critical step in the drug development process.[1][2] This guide offers a series of troubleshooting steps and frequently asked questions to navigate these challenges effectively. Our approach is grounded in established scientific principles and field-proven methodologies to ensure the integrity and success of your experimental work.
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including Vemurafenib.[3][4] Its inherent low aqueous solubility can present significant hurdles in formulation and in vivo studies. This guide will explore various techniques to enhance its solubility, from fundamental pH adjustments to advanced formulation strategies like solid dispersions and nanosuspensions.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the first steps I should take to improve its solubility?
Answer:
The initial approach to solubilizing a poorly soluble compound like this compound should focus on understanding its fundamental physicochemical properties. The pyrrolo[2,3-b]pyridine core contains nitrogen atoms that can be protonated, suggesting that pH modification is a logical first step.
Underlying Principle: pH Adjustment
The solubility of ionizable compounds is highly dependent on the pH of the solution.[5][6] For a compound with basic nitrogen centers, decreasing the pH will lead to protonation, forming a more soluble salt form. Conversely, in a basic solution, the compound will remain in its less soluble, neutral form.
Experimental Protocol: pH-Dependent Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility as a function of pH. This profile will reveal the pH range where solubility is maximized.
Expected Outcome: You should observe a significant increase in solubility at lower pH values where the pyridine and/or pyrrole nitrogens are protonated.
Question 2: pH adjustment alone is insufficient for my required concentration. What are the next-level strategies I should consider?
Answer:
When pH modification does not achieve the target concentration, more advanced formulation strategies are necessary. These techniques aim to alter the physical state of the compound or create a more favorable microenvironment for dissolution. Key strategies include the use of co-solvents, solid dispersions, and co-crystals.
Strategy 1: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[7]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 400), and glycerin are frequently used.
-
Experimental Approach:
-
Select a panel of pharmaceutically acceptable co-solvents.
-
Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 40% v/v).
-
Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described previously.
-
Caution: Be mindful of the potential for the compound to precipitate upon dilution with aqueous media.
-
Strategy 2: Solid Dispersions
Causality: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[8][9][10] This technique can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous (higher energy) state.[11][12]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycols (PEGs), and copolymers like Soluplus®.[7]
-
Workflow for Solid Dispersion Formulation:
Caption: Workflow for Solid Dispersion Formulation.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Carrier Selection: Choose a hydrophilic carrier (e.g., PVP K30).
-
Solvent Selection: Identify a common solvent for both the compound and the carrier (e.g., methanol or a dichloromethane/methanol mixture).
-
Preparation:
-
Dissolve both this compound and the carrier in the chosen solvent at various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a solid film.
-
Further dry the solid mass in a vacuum oven to remove residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug.
-
Powder X-ray Diffraction (PXRD): To verify the absence of crystallinity.
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to the pure drug.
-
Strategy 3: Co-crystallization
Causality: Co-crystals are multi-component crystalline solids where the drug and a co-former are held together by non-covalent bonds.[13][14] This approach can significantly enhance solubility and dissolution rate without altering the drug's chemical structure.[13][15]
-
Co-former Selection: Choose co-formers that are pharmaceutically acceptable and have functional groups capable of forming hydrogen bonds with the drug (e.g., carboxylic acids, amides).
-
Screening Methods:
-
Slurry Co-crystallization: Stirring a suspension of the drug and co-former in a small amount of solvent.
-
Liquid-Assisted Grinding: Grinding the drug and co-former together with a few drops of a solvent.[16]
-
-
Characterization: Formation of a new crystalline phase is confirmed by PXRD and DSC.
Question 3: I am working on a formulation for parenteral administration. Are there specific techniques suitable for this route?
Answer:
For parenteral formulations, which require sterile and often isotonic solutions, solubility enhancement is critical. Nanosuspension technology is a highly effective approach for poorly water-soluble drugs intended for injection.[1][17]
Nanosuspensions
Causality: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[1] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility.[1][18]
Decision Tree for Nanosuspension Formulation:
Caption: Decision-making workflow for nanosuspension formulation.
Experimental Protocol: High-Pressure Homogenization (Top-Down Approach)
-
Pre-suspension: Disperse the micronized drug in an aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Homogenization: Subject the suspension to high-pressure homogenization for a specified number of cycles and pressure (e.g., 1500 bar for 20 cycles).
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: To assess the stability of the suspension.
-
Microscopy (SEM/TEM): To visualize the morphology of the nanoparticles.
-
-
Post-Processing: The resulting nanosuspension can be subjected to sterile filtration for parenteral use.
Question 4: How do I select the right excipients for my formulation?
Answer:
Excipient selection is a critical step that can significantly impact the solubility and bioavailability of this compound. The choice of excipients depends on the chosen formulation strategy and the intended route of administration.[19]
Data Table: Common Excipients for Solubility Enhancement
| Excipient Type | Examples | Mechanism of Action | Suitable For |
| Surfactants | Polysorbates (Tween®), Sorbitan esters (Span®), Sodium Lauryl Sulfate (SLS) | Reduce surface tension, improve wettability, form micelles.[20] | Oral, Topical |
| Polymers | PVP, HPMC, PEG, Eudragit® | Form amorphous solid dispersions, inhibit precipitation.[7] | Oral |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD) | Form inclusion complexes, encapsulating the drug molecule.[2] | Oral, Parenteral |
| Lipids | Gelucire®, Labrasol®, Cremophor® | Form self-emulsifying drug delivery systems (SEDDS).[21] | Oral |
Systematic Excipient Screening Protocol:
-
Define Target Product Profile: Identify the desired dosage form, route of administration, and required drug concentration.
-
Initial Screening: Based on the table above, select a diverse set of excipients.
-
Equilibrium Solubility Studies:
-
Prepare saturated solutions of the drug in aqueous solutions containing clinically relevant concentrations of each excipient.
-
Use the shake-flask method to determine the equilibrium solubility.
-
-
Rank Excipients: Rank the excipients based on their ability to increase the drug's solubility.
-
Compatibility Studies: Conduct compatibility studies (e.g., using DSC) with the most promising excipients to ensure there are no adverse interactions with the drug.
II. Conclusion
Improving the solubility of this compound is a multi-faceted challenge that requires a systematic and scientifically-driven approach. By starting with fundamental techniques like pH modification and progressing to more advanced strategies such as solid dispersions, co-crystals, and nanosuspensions, researchers can successfully formulate this compound for a variety of applications. This guide provides a foundational framework for troubleshooting common solubility issues and selecting the most appropriate enhancement strategy.
III. References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. --INVALID-LINK--
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. --INVALID-LINK--
-
Singh, S., & Soni, R. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582. --INVALID-LINK--
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement—eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
-
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316.
-
Argade, P. S., Magar, D. D., & Patil, S. B. (2013). Solid dispersion: a strategy to enhance solubility. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 48-55.
-
Vo, C. L. N., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European journal of pharmaceutics and biopharmaceutics, 85(3), 799-813.
-
Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2007). When poor solubility becomes an issue: from early stage to proof of concept. European journal of pharmaceutical sciences, 31(5), 249-261.
-
Gao, L., Liu, G., & Ma, J. (2011). Nanosuspensions: a promising approach for the delivery of poorly soluble drugs. Drug discovery today, 16(13-14), 597-603.
-
Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to production. Pharmaceutics, 11(3), 132.
-
Karagianni, A., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical cocrystals: New solid phase approaches in drug delivery. European Journal of Pharmaceutical Sciences, 124, 1-17.
-
Lubrizol. (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. --INVALID-LINK--
-
Sigma-Aldrich. Improving API Solubility. --INVALID-LINK--
-
Patel, V. R., Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
-
Jacob, S., Nair, A. B., & Shah, J. (2020). Nanosuspension as a promising strategy for targeted drug delivery. Journal of Drug Targeting, 28(2), 142-160.
-
Singh, J., Walia, M., & Harikumar, S. L. (2013). Solubility enhancement by solid dispersion method: a review. Journal of drug delivery and therapeutics, 3(5), 148-155.
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2205-2215.
-
Dixit, N. D., & Niranjan, S. K. (2014). A review: solid dispersion. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 238-257.
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
-
Chadha, R., Saini, A., & Arora, P. (2012). Cocrystals of efavirenz with selected coformers: preparation and characterization. International journal of pharmaceutics, 422(1-2), 1-10.
-
Lubrizol. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. --INVALID-LINK--
-
Aher, S., Aher, A., & Shinkar, D. (2022). A Review on Co-Crystallization: A Novel Technique for Enhancement of Solubility and Bioavailability. International Journal of Innovative Science and Research Technology, 7(6), 1534-1542.
-
Goud, N. R., Gangavaram, S., & Suresh, K. (2017). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 19(31), 4544-4563.
-
Vasanth, P. M., & Parthiban, S. (2021). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 13(9), 1378.
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. --INVALID-LINK--
-
Lu, J., Rohani, S., & Li, T. (2016). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Pharmacy & Pharmaceutical Sciences, 19(3), 306-324.
-
Al-Sabbagh, A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(7), 1011-1016.
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. --INVALID-LINK--
-
Tillotson, J. K. Improving the Solubility of a BCS Class II Drug Through Excipient Selection. SPI Pharma.
-
PubChem. This compound. --INVALID-LINK--
-
Echemi. This compound. --INVALID-LINK--
-
Parchem. This compound. --INVALID-LINK--
-
Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). --INVALID-LINK--
-
Tradeindia. 5 -(4-chlorophenyl)-1h-pyrrolo[2,3-b]pyridine. --INVALID-LINK--
-
CPHI Online. 1H-Pyrrolo[2,3-B]Pyridine, 5-(4-Chlorophenyl)-. --INVALID-LINK--
-
Career Henan Chemical Co. This compound. --INVALID-LINK--
-
Khan Academy. pH and solubility. --INVALID-LINK--
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. --INVALID-LINK--
-
PubChem. 5H-Pyrrolo[2,3-b]pyrazine. --INVALID-LINK--
-
International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): IARC. --INVALID-LINK--
-
BLDpharm. 918516-27-5|this compound. --INVALID-LINK--
-
LibreTexts. (2022). 16.4: The Effects of pH on Solubility. --INVALID-LINK--
References
- 1. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cphi-online.com [cphi-online.com]
- 4. This compound - Career Henan Chemical Co. [coreychem.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpsr.com [ijpsr.com]
- 19. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: A Guide to Addressing Off-Target Effects of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine and Related Kinase Inhibitors
Introduction
Welcome to the technical support center for researchers utilizing the 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives. This core structure is prevalent in the development of potent kinase inhibitors.[1][2][3] However, achieving absolute target specificity is a significant challenge in kinase drug discovery due to the highly conserved ATP-binding pocket across the human kinome.[4][5] Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpreted data, cellular toxicity, or unexpected phenotypes, confounding preclinical evaluation.[6][7]
This guide is structured to provide in-depth, practical solutions to common issues encountered during the experimental evaluation of these inhibitors. It moves beyond simple protocols to explain the underlying principles, enabling you to design robust experiments, troubleshoot effectively, and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common conceptual and practical questions researchers face when working with kinase inhibitors.
Q1: What are off-target effects, and why are they a primary concern for this class of compounds?
A: Off-target effects are unintended interactions between a drug molecule and proteins other than its primary target. For ATP-competitive kinase inhibitors like those based on the pyrrolo[2,3-b]pyridine scaffold, the risk is particularly high because over 500 human kinases share structural similarities in the ATP-binding site.[8] These unintended interactions can lead to:
-
Misleading Results: A biological effect might be wrongly attributed to the inhibition of the primary target when it is actually caused by an off-target kinase.
-
Cellular Toxicity: Inhibition of kinases essential for normal cell function (e.g., those in survival pathways like AKT or ERK) can cause significant cell death, even at concentrations where the primary target is only moderately inhibited.[9]
-
Confounding Polypharmacology: While sometimes beneficial, engaging multiple targets can complicate the mechanism of action (MOA) analysis and lead to unforeseen side effects in later-stage development.[4]
Q2: I'm observing high levels of cell death even at low concentrations of my inhibitor. How can I determine if this is an on-target or off-target effect?
A: This is a classic challenge. High toxicity can be a desired outcome if the target is critical for cancer cell survival, but it can also signal potent off-target activity. A multi-step approach is required to dissect this:
-
Confirm Target Engagement: First, verify that your inhibitor is engaging the intended target in cells at the concentrations causing toxicity. A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can confirm this directly.[10][11]
-
Titrate and Correlate: Perform a careful dose-response experiment. Measure both the inhibition of the primary target's activity (e.g., phosphorylation of a direct downstream substrate via Western blot) and cell viability in parallel. A strong correlation between target inhibition and cell death strengthens the case for an on-target effect.[12]
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype (i.e., cell death at similar levels of target inhibition), it is more likely to be an on-target effect.[12]
-
Rescue Experiment: The gold standard is to perform a rescue experiment. Express a version of your target kinase that is mutated to be resistant to your inhibitor. If expressing this resistant mutant rescues the cells from death in the presence of the compound, the effect is confirmed to be on-target.[12]
Q3: My compound is highly potent in biochemical (enzymatic) assays but shows significantly lower potency in cell-based assays. What's going on?
A: This is a common and multifaceted issue. The transition from a purified, isolated system to the complex environment of a living cell introduces several variables:
-
Cell Permeability: The compound may have poor physicochemical properties (e.g., high polarity) that prevent it from efficiently crossing the cell membrane to reach its intracellular target.[12]
-
High Intracellular ATP: Biochemical assays are often run at an ATP concentration close to the Kₘ of the kinase. However, intracellular ATP concentrations are typically much higher (1-5 mM).[5] For an ATP-competitive inhibitor, this high concentration of the natural substrate (ATP) will compete with the inhibitor, leading to a rightward shift in the IC₅₀ value (lower apparent potency).[5][13]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective intracellular concentration.[11]
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
Q4: What is the most effective first step to get a broad view of my inhibitor's selectivity?
A: The most comprehensive initial step is a large-scale in vitro kinase selectivity panel, often referred to as kinome scanning.[14] This service, offered by many specialized CROs, screens your compound against a large panel of hundreds of purified human kinases (often >400) at a fixed concentration (e.g., 1 µM).[4] The output provides a percentage of inhibition for each kinase, giving you a broad landscape of potential on- and off-targets. This data is crucial for:
-
Identifying Major Off-Targets: It quickly flags kinases that are strongly inhibited, which become the top priority for further investigation.[14]
-
Calculating a Selectivity Score: This allows you to quantify and compare the selectivity of different compounds, guiding lead optimization.
-
Informing Follow-up Experiments: The list of potential off-targets guides the design of specific cell-based assays to validate these interactions in a more physiological context.
Part 2: Troubleshooting Experimental Scenarios
This section provides a structured approach to resolving specific experimental problems.
Scenario 1: Inconsistent or Irreproducible IC₅₀ Values
You run a cellular viability assay or a target inhibition assay multiple times and get significantly different IC₅₀ values.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inhibitor Solubility/Stability | Prepare fresh serial dilutions for each experiment from a validated DMSO stock. Visually inspect for precipitation. Consider using a buffer with 0.01% Triton X-100 in biochemical assays to prevent aggregation.[15] | Poor solubility leads to inaccurate effective concentrations. Aggregates can cause non-specific inhibition, leading to artifacts.[15] |
| Variable Cell State | Use cells with a consistent, low passage number. Ensure cell density at the time of treatment is identical across experiments. | Cell line heterogeneity can increase with passage. Cellular responses to inhibitors can be highly dependent on cell density and growth phase.[12] |
| Inconsistent ATP Concentration (Biochemical Assays) | Always use a fresh, accurately quantified ATP stock. Maintain the exact same ATP concentration across all experiments intended for comparison. | The IC₅₀ of an ATP-competitive inhibitor is directly dependent on the ATP concentration used in the assay.[5][16] |
| Reaction Time (Biochemical Assays) | Ensure your kinase reaction is in the linear range with respect to time and enzyme concentration. | If the reaction proceeds too long and depletes the substrate, the calculated inhibition values will be inaccurate.[13] |
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for troubleshooting unexpected experimental results.
Caption: A logical workflow for troubleshooting unexpected kinase inhibitor results.
Part 3: Key Experimental Protocols
A successful investigation of off-target effects relies on a combination of in vitro screening and cellular validation.
Workflow for Off-Target Identification and Validation
The diagram below illustrates a comprehensive workflow, starting from initial screening and moving toward functional validation of an identified off-target.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
Welcome to the technical support center for the purification of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important synthetic intermediate. As a key building block in the synthesis of pharmaceuticals such as Vemurafenib, achieving high purity of this compound is critical for downstream applications.[1]
This document provides troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the likely causes and how can I improve my yield?
Answer:
Low recovery from column chromatography is a frequent challenge. The root cause often lies in the interaction between the compound and the stationary phase, or in the elution conditions. Here are the primary factors to consider:
-
Compound Streaking or Tailing on the Column: The basic nitrogen atoms in the pyrrolo[2,3-b]pyridine ring system can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing and irreversible adsorption, resulting in lower yields.
-
Solution: To mitigate this, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. A common practice is to use a solvent system containing 0.5-1% triethylamine. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial for purifying nitrogen-containing heterocyclic compounds.
-
-
Compound Insolubility in the Loading Solvent: If the crude material is not fully dissolved before being loaded onto the column, it can precipitate at the top of the column, leading to poor separation and recovery.
-
Solution: Ensure your crude sample is completely dissolved in a minimal amount of a strong solvent, such as dichloromethane (DCM) or a small amount of dimethylformamide (DMF), before adsorbing it onto a small amount of silica gel for dry loading. This ensures a concentrated band at the start of the chromatography.
-
-
Improper Column Packing: Voids or channels in the silica gel bed can lead to an uneven flow of the mobile phase, resulting in poor separation and apparent loss of product.
-
Solution: Proper column packing is crucial. Preparing a uniform slurry of silica gel in the initial mobile phase and carefully packing the column can prevent channeling.
-
-
Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
-
Solution: If you suspect degradation, performing a quick stability test by spotting a solution of your compound on a TLC plate and letting it sit for an hour before developing can be insightful. If degradation is observed, switching to a less acidic stationary phase like alumina is recommended.
-
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification
Question: After a single column chromatography purification, I still see significant impurities in my final product. How can I achieve higher purity?
Answer:
The presence of persistent impurities often indicates that they have similar polarities to your target compound, making separation by a single chromatographic step challenging. A multi-step purification strategy is often necessary.
-
Co-eluting Impurities: Impurities with Rf values very close to that of the product are difficult to separate.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems for your column chromatography. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol gradient, for instance, can alter the selectivity of the separation.[2]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. A successful recrystallization can significantly enhance the purity of your material. (See the detailed protocol below).
-
Sequential Chromatography: Consider a two-step chromatographic purification. For example, an initial purification on silica gel could be followed by a second column using a different stationary phase, such as reversed-phase C18 silica.
-
-
-
Starting Materials or Reagents: Unreacted starting materials from the synthesis, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine or 4-chlorophenylboronic acid (if using a Suzuki coupling), can be common impurities.
-
Solution: An initial aqueous work-up of the crude reaction mixture can often remove many of these impurities. For instance, a wash with a mild base like sodium bicarbonate solution can remove acidic impurities, while a wash with a dilute acid can remove basic impurities.
-
-
Reaction Byproducts: In the case of a Suzuki coupling, common byproducts include homo-coupled species (e.g., 4,4'-dichlorobiphenyl).
-
Solution: These non-polar byproducts can often be removed by eluting the column with a non-polar solvent (e.g., pure hexanes) initially, before starting a gradient to elute your more polar product.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for flash column chromatography of this compound on silica gel?
A1: A common and effective solvent system for this class of compounds is a gradient of ethyl acetate in hexanes.[3] It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). A typical gradient for column chromatography might start with 10% ethyl acetate in hexanes and gradually increase to 40-50% ethyl acetate. For more polar impurities, a gradient of methanol in dichloromethane can also be effective.[2]
Q2: How can I visualize this compound on a TLC plate?
A2: this compound contains a conjugated aromatic system and should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent green plate. For a more permanent visualization or if the compound has a weak UV chromophore, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the pyrrole ring, appearing as a yellow or brown spot on a purple background.
Q3: Is recrystallization a suitable method for the final purification of this compound?
A3: Yes, recrystallization is an excellent technique for the final purification of solid compounds like this compound, especially for removing small amounts of closely related impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: What are some good solvent choices for the recrystallization of this compound?
A4: While the optimal solvent must be determined experimentally, good starting points for recrystallization of polar aromatic compounds include single solvents like ethanol, isopropanol, or acetonitrile. A mixed solvent system can also be very effective. A common approach is to dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate or acetone) and then slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes slightly cloudy. Allowing this solution to cool slowly will often yield high-purity crystals.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass column, flasks, and fraction collector
Procedure:
-
TLC Analysis: Develop a TLC of the crude material in various ratios of ethyl acetate/hexanes to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in 100% hexanes and pour it into the column. Allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate according to your TLC analysis. A typical gradient might be:
-
100% Hexanes (2 column volumes)
-
5% Ethyl Acetate in Hexanes (2 column volumes)
-
10% Ethyl Acetate in Hexanes (5-10 column volumes, or until the product starts to elute)
-
Increase the gradient as needed to elute the product completely.
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol describes a general method for recrystallization. The choice of solvent(s) should be determined through small-scale solubility tests.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or the "good" solvent of a mixed pair. Heat the mixture to boiling with stirring until the solid completely dissolves.
-
Saturation (for mixed solvent systems): If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Technique | Stationary Phase | Recommended Mobile Phase/Solvent System | Key Considerations |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%) | Add 0.5% triethylamine to the mobile phase to reduce tailing. |
| Neutral Alumina | Gradient of Ethyl Acetate in Hexanes | Use if compound degrades on silica gel. | |
| Recrystallization | N/A | Ethanol, Isopropanol, or Ethyl Acetate/Hexanes | Perform small-scale solubility tests to find the optimal solvent. |
Visualization of Logical Relationships
Troubleshooting Workflow for Purification Issues
The following diagram illustrates a systematic approach to troubleshooting common purification challenges.
Caption: A logical workflow for troubleshooting common purification issues.
References
Stability issues of 1H-pyrrolo[2,3-b]pyridine derivatives in solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its unique electronic properties can present stability challenges in solution. This guide provides in-depth, experience-driven answers and troubleshooting workflows to help you navigate these issues, ensuring the integrity and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions regarding the stability of 1H-pyrrolo[2,3-b]pyridine derivatives in solution.
Q1: My 1H-pyrrolo[2,3-b]pyridine derivative seems to be degrading in my aqueous buffer during my assay. What are the most likely causes?
A: The 1H-pyrrolo[2,3-b]pyridine core is susceptible to three primary degradation pathways in solution: hydrolysis (pH-dependent), oxidation, and photodegradation.[4][5]
-
Hydrolysis: The scaffold's stability is highly dependent on pH. Similar heterocyclic systems are known to be extremely unstable in alkaline conditions (pH > 8) and labile in acidic conditions (pH < 4), while showing maximal stability in a neutral pH range (pH 6-7.5).[4][5] The pyridine nitrogen can be protonated at low pH, while the pyrrole N-H can be deprotonated at high pH, both of which can facilitate hydrolytic cleavage, especially if labile functional groups are present on the scaffold.[6]
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. Dissolved oxygen in your buffer, the presence of trace metal ions, or exposure to oxidizing agents (like peroxide) can lead to the formation of N-oxides or other oxidative degradation products.[7][8]
-
Photodegradation: Many aromatic heterocyclic compounds are photolabile.[4][5] Exposure of your solution to ambient laboratory light or specific wavelengths (e.g., from a plate reader) can induce photochemical reactions, leading to degradation.
Q2: Why is pH so critical for the stability of these compounds?
A: The pH of the solution directly influences the ionization state of the molecule, which in turn affects its reactivity and degradation pathways.[6][9] The 1H-pyrrolo[2,3-b]pyridine system contains a basic pyridine nitrogen and a weakly acidic pyrrole nitrogen.
-
In Acidic Media (Low pH): The pyridine nitrogen becomes protonated. This increases the molecule's water solubility but can also activate the ring system towards nucleophilic attack or catalyze the hydrolysis of sensitive substituents (e.g., amides, esters). Studies on related pyrrolopyridines have shown they are labile in acidic media.[4][5]
-
In Alkaline Media (High pH): The pyrrole nitrogen can be deprotonated, forming an anionic species. This can increase susceptibility to oxidation. Furthermore, alkaline conditions are well-known to catalyze the hydrolysis of functional groups like esters and amides, a common degradation pathway for many pharmaceuticals.[6][10] Forced degradation studies on similar heterocyclic structures confirm extreme instability in alkaline solutions.[4][5]
Q3: I've noticed my compound's solubility has changed over time in solution. Is this related to stability?
A: Yes, a change in solubility is often a direct indicator of a chemical transformation. If a compound degrades, its degradation products will have different physicochemical properties, including solubility. For instance, a degradation product might be significantly less soluble than the parent compound, leading to precipitation over time. Conversely, cleavage of a lipophilic side chain could result in a more polar, more soluble degradant. Therefore, observing unexpected precipitation or clarification of a solution should prompt an immediate investigation into the compound's stability.
Q4: How can I quickly assess if my compound is degrading?
A: The most straightforward method is High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector.[11] A stability-indicating HPLC method can separate the parent compound from its degradation products.
-
Initial Analysis (T=0): Inject a freshly prepared solution of your compound to obtain a reference chromatogram. Note the retention time and peak area of the main peak.
-
Time-Point Analysis: After a set period under your experimental conditions (e.g., 24 hours at 37°C), inject another aliquot of the same solution.
-
Comparison: Look for two key signs of degradation:
Section 2: Troubleshooting Guide for Unexpected Degradation
This guide provides a logical workflow to diagnose and solve stability issues encountered during experiments.
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting stability issues with 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: Troubleshooting workflow for compound instability.
Section 3: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for designing robust experiments.
1. Hydrolysis (Acid/Base Catalyzed)
Derivatives with hydrolyzable groups (e.g., esters, amides, sulfonamides) are particularly at risk.
-
Acidic Conditions: Protonation of the pyridine nitrogen can enhance the electrophilicity of the carbonyl carbon in an amide or ester side chain, making it more susceptible to nucleophilic attack by water.
-
Basic Conditions: Deprotonation of the pyrrole nitrogen or direct attack by hydroxide ions on a side chain can initiate cleavage. Studies on related heterocycles show they are extremely unstable in alkaline medium.[4][5]
2. Oxidation
The pyrrole moiety is electron-rich and can be easily oxidized.
-
Mechanism: The reaction can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. Common products include hydroxylated derivatives, N-oxides on the pyridine ring, or even cleavage of the pyrrole ring to form 7-azaisatins.[7]
-
Prevention: The most effective prevention is the removal of oxygen. Using degassed solvents and purging solutions with an inert gas like argon or nitrogen can significantly reduce oxidative degradation.
3. Photodegradation
The aromatic system of 1H-pyrrolo[2,3-b]pyridine absorbs UV light, which can promote it to an excited state. This excited molecule can then undergo various reactions, including isomerization, cyclization, or reaction with oxygen to form reactive oxygen species (ROS) that in turn degrade the compound. Forced degradation studies consistently show that pyrrolopyridine derivatives are photolabile.[4][5]
Visual Summary of Stability Factors
Caption: Key factors influencing compound stability.
Section 4: Protocols for Stability Assessment
To formally characterize the stability of your derivative, a forced degradation study is the industry-standard approach, often guided by ICH (International Council for Harmonisation) principles.[8][12]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and determine the intrinsic stability of a 1H-pyrrolo[2,3-b]pyridine derivative under various stress conditions.
Materials:
-
Test compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA) and Ammonium Hydroxide (or NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A glassware
-
Calibrated HPLC-UV/MS system
-
Photostability chamber, calibrated oven, pH meter
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in ACN or another suitable organic solvent.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Include a control sample diluted with only the solvent (e.g., 50:50 ACN:Water) kept at room temperature and protected from light.
-
Acid Hydrolysis: Add 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH. Incubate at 60°C for 24 hours.[10]
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Incubate the control sample solution at 80°C for 48 hours.
-
Photostability: Expose the control sample solution to light in a photostability chamber (target illumination: 1.2 million lux hours and 200 watt hours/m² UV), as per ICH Q1B guidelines.[4][5]
-
-
Sample Analysis:
-
At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acid and base samples before injection.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
-
Data Interpretation:
-
Calculate the percentage degradation by comparing the parent peak area in stressed samples to the control (T=0) sample.
-
Identify major degradants by their mass-to-charge ratio (m/z) from the MS data.
-
Protocol 2: HPLC Method for Stability Assessment
Objective: To develop a simple, robust reversed-phase HPLC method for separating a 1H-pyrrolo[2,3-b]pyridine derivative from its potential degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Detection | UV/PDA at λmax of compound (e.g., 254 nm, 280 nm) and MS Scan |
Rationale for Choices:
-
C18 Column: Provides good retention for moderately polar to nonpolar compounds.
-
Formic Acid: An acidic modifier is used to ensure sharp peak shapes by protonating the pyridine nitrogen, leading to consistent analyte charge state.
-
Gradient Elution: Necessary to elute both the potentially more polar degradation products and the often more lipophilic parent compound within a reasonable time.
-
Mass Spectrometry (MS): Essential for identifying the mass of any new peaks, which is the first step in structural elucidation of degradants.[11]
Section 5: Preventative Measures & Best Practices
-
Storage: Store solid compounds in a desiccator at or below room temperature, protected from light. Prepare stock solutions in a stable solvent (e.g., DMSO, ACN) and store at -20°C or -80°C in tightly sealed vials.
-
Solution Preparation: Whenever possible, prepare aqueous solutions fresh for each experiment. If using buffers, ensure the pH is in the neutral range (6.0-7.5).[4][5]
-
Experimental Execution: Use amber-colored vials or plates to protect samples from light.[4] If oxidative degradation is suspected, use solvents that have been degassed by sonication or sparging with nitrogen or argon.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants (like peroxides in older ethers or aldehydes in methanol) that can degrade your compound.
By understanding the inherent chemical liabilities of the 1H-pyrrolo[2,3-b]pyridine scaffold and implementing these proactive and troubleshooting measures, you can ensure the quality and reliability of your research.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. scribd.com [scribd.com]
- 10. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 1H-pyrrolo[2,3-b]pyridine Scaffold Modification
Welcome to the technical support center for the modification of the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this privileged core for enhanced biological potency. The 7-azaindole framework is a cornerstone in modern medicinal chemistry, celebrated for its role as a bioisostere of indole and its exceptional ability to act as a hinge-binding motif for numerous protein kinases.[1] This has led to the development of landmark oncology drugs such as Vemurafenib (B-RAF inhibitor) and Pexidartinib (CSF-1R inhibitor).[1][2]
This document moves beyond standard protocols to address the nuanced challenges encountered during synthesis and lead optimization. The following question-and-answer troubleshooting guides are based on recurring issues reported in the field, providing not just solutions, but the underlying chemical principles to empower your decision-making process.
Section 1: Troubleshooting Synthetic Challenges
This section addresses common hurdles in the chemical manipulation of the 7-azaindole core.
Q1: My Suzuki-Miyaura coupling reaction on a halo-7-azaindole substrate is resulting in low yields and significant byproducts. What are the primary causes and how can I systematically troubleshoot this?
A1: This is a frequent and multifaceted issue. The 7-azaindole scaffold presents unique challenges for palladium-catalyzed cross-coupling due to the electronic nature of the fused heterocyclic system. The primary culprits for poor performance are typically catalyst inhibition, premature catalyst decomposition, and unwanted side reactions of the starting materials.
Causality and Troubleshooting Steps:
-
Catalyst Inhibition by Heterocycle Nitrogens: The most common issue stems from the Lewis basicity of the pyridine nitrogen (N7) and the pyrrole N-H group (N1). These nitrogens can coordinate to the palladium center, forming stable, off-cycle complexes that inhibit catalytic turnover.[3] This is particularly problematic with unprotected N-H substrates.[4][5]
-
Solution A (Ligand Choice): Switch to electron-rich, sterically bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the Pd(0) active species, promote rapid reductive elimination, and sterically disfavor the formation of inhibitory catalyst-heterocycle complexes.[6][7]
-
Solution B (Precatalyst Selection): Utilize modern palladium precatalysts (e.g., XPhos Pd G3 or G4). These are air-stable and designed for the reliable formation of the active monoligated Pd(0) species in solution, which is crucial for challenging couplings.[3][8]
-
Solution C (N-Protection): While protecting-group-free syntheses are possible, protecting the N1 position can drastically improve yields by preventing its interference.[7] A simple methyl, benzyl, or para-methoxybenzyl (PMB) group can be effective. However, for multi-step syntheses, a group that offers additional advantages, like the SEM group, should be considered (see Q2).
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is a major pathway for reagent consumption, especially with electron-rich or heteroaryl boronic acids.[8]
-
Causality: The reaction is often promoted by excessive water and strong bases.
-
Solution: Employ anhydrous solvents (e.g., freshly distilled dioxane or THF) and a meticulously dried, finely powdered base. Switch to a milder base such as K₃PO₄ or KF, which are effective but less likely to promote protodeboronation compared to stronger bases like NaOH.[8] Running the reaction at the lowest effective temperature can also mitigate this issue.
-
-
Hydrodehalogenation of the Starting Material: The replacement of the halide on your 7-azaindole with a hydrogen atom is another common byproduct pathway.
-
Causality: This can occur through various mechanisms, including reaction with trace water or hydride sources in the presence of the palladium catalyst.
-
Solution: Ensure all reagents and solvents are scrupulously dried and the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen) to exclude moisture and oxygen.[9]
-
Below is a workflow to guide your troubleshooting process.
Q2: I need to introduce a nucleophile at the C4 position, but reactions on my 4-chloro-7-azaindole are sluggish and require harsh conditions. How can I activate this position for substitution?
A2: The C4 position of the 7-azaindole is electron-rich and generally unreactive toward nucleophilic aromatic substitution (SNAr). Direct SNAr requires forcing conditions that are often incompatible with complex molecules. The key is to strategically use the N1 protecting group not just for protection, but for electronic activation.
Causality and Recommended Strategy:
The most effective strategy is to employ the 2-(trimethylsilyl)ethoxymethyl (SEM) group for N1 protection. The SEM group serves a dual role: it protects the N1 position while simultaneously activating the C4 position toward SNAr.[2]
-
Mechanism of Activation: The SEM group, through its electron-withdrawing nature and ability to stabilize the negative charge in the Meisenheimer intermediate, significantly lowers the activation energy for nucleophilic attack at the C4 position. This allows the SNAr reaction to proceed under much milder conditions (e.g., lower temperatures and shorter reaction times), which preserves sensitive functional groups elsewhere in the molecule.[2][10]
Experimental Protocol Outline:
-
N1-SEM Protection: React 4-chloro-7-azaindole with SEM-Cl in the presence of a base like NaH in an anhydrous solvent (e.g., DMF or THF).
-
SNAr Reaction: Treat the resulting N1-SEM-4-chloro-7-azaindole with your desired nucleophile (e.g., an alcohol to form an ether, or an amine) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent. The reaction often proceeds efficiently at temperatures ranging from 60-100 °C.[2]
-
SEM Deprotection: The SEM group can be cleanly removed under acidic conditions (e.g., TFA in DCM) or with fluoride sources (e.g., TBAF) to yield the final C4-substituted, N1-unprotected product.
This SEM-directed strategy provides a robust and predictable route to a wide range of C4-functionalized 7-azaindoles, which are valuable intermediates for building kinase inhibitors.[2]
Section 2: Guidance on Enhancing Potency and Selectivity
After successfully synthesizing analogs, the next challenge is interpreting biological data to guide further modifications.
Q3: My 7-azaindole-based kinase inhibitor is potent against my primary target but suffers from poor selectivity against closely related kinases. What are some rational design strategies to improve its selectivity profile?
A3: This is a classic challenge in kinase inhibitor design. The 7-azaindole core is an excellent "hinge-binder," but the ATP-binding site is highly conserved across the kinome, leading to promiscuity.[1] Achieving selectivity requires exploiting subtle differences in the regions surrounding the ATP pocket.
Rational Design Strategies:
-
Exploit the "Selectivity Pocket": Many kinases have a unique sub-pocket adjacent to the main ATP site, often near the "gatekeeper" residue. Systematically probe this region with substituents of varying size, electronics, and polarity.
-
Causality: A small gatekeeper residue (e.g., threonine) allows access to a deeper hydrophobic pocket. A larger gatekeeper (e.g., methionine, phenylalanine) restricts access. By designing substituents that can only be accommodated by the pocket of your target kinase, you can achieve significant gains in selectivity.[11]
-
Actionable Step: Begin by introducing small alkyl or halogenated aryl groups at positions on your scaffold that project toward this pocket. Use computational docking with crystal structures of your target and off-target kinases to guide your designs.
-
-
Target Allosteric Sites: Instead of competing directly with ATP, design or modify your compound to bind to an allosteric site.[12]
-
Causality: Allosteric sites are much less conserved than the ATP-binding pocket, making them prime targets for developing highly selective inhibitors. Binding to an allosteric site induces a conformational change that inactivates the enzyme.
-
Actionable Step: This is a more complex undertaking often requiring structural biology (X-ray crystallography, NMR) or advanced computational screening to identify potential allosteric pockets. However, it can lead to inhibitors with unprecedented selectivity and potentially novel mechanisms of action.[12]
-
-
Optimize Solvent-Front Interactions: Decorate the "solvent-exposed" region of your inhibitor with polar groups (e.g., alcohols, amides, sulfonamides) that can form specific hydrogen bonds with residues at the entrance of the ATP pocket or with ordered water molecules.
-
Causality: While the core hinge-binding interactions are conserved, the residues at the solvent front are more diverse. Tailoring your molecule to form favorable interactions here can improve both potency and selectivity, while also often enhancing solubility.[13]
-
The iterative cycle of design, synthesis, and testing is fundamental to improving selectivity.
Section 3: Quantitative SAR Data
To illustrate how systematic modifications impact potency, the following table summarizes structure-activity relationship (SAR) data for a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[14][15]
| Compound ID | Core Scaffold Modification (at C5) | Target | Potency (IC₅₀, nM) | Ligand Efficiency |
| 1 | -H (unsubstituted) | FGFR1 | 1900 | 0.13 |
| 4a | -CF₃ | FGFR1 | 85 | 0.38 |
| 4d | -Cl | FGFR1 | 21 | 0.42 |
| 4h | -CN | FGFR1 | 7 | 0.44 |
| 4h | -CN | FGFR2 | 9 | - |
| 4h | -CN | FGFR3 | 25 | - |
Data sourced from Zhang et al., RSC Adv., 2021.[14]
Analysis: This data clearly demonstrates a strong SAR at the C5 position. The initial hit, compound 1 , had micromolar potency. Introducing small, electron-withdrawing groups dramatically increased potency. The progression from trifluoromethyl (4a ) to chloro (4d ) and finally to a cyano group (4h ) resulted in a nearly 300-fold improvement in FGFR1 inhibition, highlighting the sensitivity of the target's binding pocket to electronic and steric changes in this region. The final compound, 4h , also showed excellent pan-FGFR activity.[14]
Section 4: References
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. 16
-
The Versatile Scaffold of 1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry: An In-depth Technical Guide. (n.d.). Benchchem. 1
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. --INVALID-LINK--
-
Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. (n.d.). ACS Publications. --INVALID-LINK--
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Publications. --INVALID-LINK--
-
1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. (2018). PubMed. --INVALID-LINK--
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). PubMed. --INVALID-LINK--
-
Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. --INVALID-LINK--
-
Approach in Improving Potency and Selectivity of Kinase Inhibitors. (n.d.). PubMed. --INVALID-LINK--
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). ResearchGate. --INVALID-LINK--
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). PubMed. --INVALID-LINK--
-
In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (n.d.). ACS Publications. --INVALID-LINK--
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). ACS Publications. --INVALID-LINK--
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). Thieme. --INVALID-LINK--
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). ACS Publications. --INVALID-LINK--
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. --INVALID-LINK--
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central. --INVALID-LINK--
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. --INVALID-LINK--
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI. --INVALID-LINK--
-
3D QSAR studies on a series of potent and high selective inhibitors for three kinases of RTK family. (n.d.). PubMed. --INVALID-LINK--
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. --INVALID-LINK--
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (n.d.). PubMed. --INVALID-LINK--
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PubMed Central. --INVALID-LINK--
-
structural changes & SAR for lead optimization. (2023). YouTube. --INVALID-LINK--
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. --INVALID-LINK--
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Preprints.org. --INVALID-LINK--
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem. --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). ACS Publications. --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2013). Semantic Scholar. --INVALID-LINK--
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. (2013). ResearchGate. --INVALID-LINK--
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. --INVALID-LINK--
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem. --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. --INVALID-LINK--
-
Azaindole Therapeutic Agents. (n.d.). PubMed Central. --INVALID-LINK--
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2011). ResearchGate. --INVALID-LINK--
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. --INVALID-LINK--
-
Recent Advances in Direct Pyridine C-H Activation Strategies. (2023). Bentham Science Publisher. --INVALID-LINK--
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. --INVALID-LINK--
-
C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. (n.d.). PubMed. --INVALID-LINK--
-
Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock. --INVALID-LINK--
-
C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. (2024). ChemRxiv. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3D QSAR studies on a series of potent and high selective inhibitors for three kinases of RTK family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Strategies to reduce the toxicity of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is for research applications only and is not intended for human or veterinary use. All experiments involving chemical compounds should be conducted in a controlled laboratory setting by trained professionals, adhering to all applicable safety guidelines and regulations.
Introduction
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine, a derivative of the 7-azaindole scaffold, has been a subject of interest in medicinal chemistry due to its potential biological activities. However, like many heterocyclic compounds under investigation for therapeutic applications, its development can be hampered by toxicity concerns. This guide provides a structured approach to understanding and mitigating the toxicity associated with this compound, presented in a question-and-answer format to address common challenges encountered during its experimental evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity with this compound in our preliminary in vitro cell-based assays. What are the potential mechanisms of toxicity, and how can we begin to investigate them?
A1: High in vitro cytotoxicity is a common hurdle in early-stage drug discovery. The observed toxicity of this compound could stem from several mechanisms. A primary suspect is its potential to inhibit essential cellular kinases due to the pyrrolo[2,3-b]pyridine scaffold, which is a known "hinge-binding" motif for many protein kinases. Off-target kinase inhibition can disrupt critical signaling pathways, leading to apoptosis or cell cycle arrest. Another possibility is the metabolic activation of the chloro-aromatic moiety into reactive metabolites that can cause cellular damage.
Troubleshooting Workflow:
-
Initial Cytotoxicity Assessment: A dose-response curve should be generated in multiple cell lines (e.g., HepG2 for liver toxicity, and the cell line relevant to the intended therapeutic area) to determine the IC50 (half-maximal inhibitory concentration).
-
Mechanism of Cell Death Analysis: To differentiate between apoptosis and necrosis, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are recommended.
-
Off-Target Kinase Profiling: A broad-spectrum kinase panel assay is a crucial next step. This will help identify unintended kinase targets of your compound. Several commercial services offer such profiling.
-
Metabolic Stability and Reactive Metabolite Screening: An in vitro metabolic stability assay using liver microsomes can provide insights into how the compound is metabolized. Further analysis by mass spectrometry can help identify potential reactive metabolites.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Preparation: Plate cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Data Interpretation Table:
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Population | Implication |
| Negative | Negative | Viable | No significant cytotoxicity |
| Positive | Negative | Early Apoptotic | Compound induces programmed cell death |
| Positive | Positive | Late Apoptotic/Necrotic | Advanced stage of cell death |
| Negative | Positive | Necrotic | Potential for membrane damage |
Logical Workflow for Cytotoxicity Investigation
Caption: Workflow for investigating in vitro cytotoxicity.
Q2: Our lead compound, this compound, shows promising efficacy but exhibits hepatotoxicity in animal models. What structural modifications could we explore to mitigate this?
A2: Hepatotoxicity is a major reason for drug candidate failure. For a compound like this compound, the 4-chlorophenyl group is a common structural alert for potential toxicity. The chlorine atom can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as arene oxides, which can covalently bind to liver proteins and cause cellular damage.
Strategies for Structural Modification:
-
Bioisosteric Replacement of the Chlorine Atom: Replacing the chlorine with other groups that have similar steric and electronic properties but are less prone to metabolic activation is a primary strategy.
-
Introduction of Metabolic Soft Spots: Introducing a metabolically labile group at a different position on the molecule can sometimes divert metabolism away from the problematic moiety.
-
Modulation of Physicochemical Properties: Reducing the lipophilicity (logP) of the molecule can decrease its accumulation in the liver and reduce the likelihood of forming reactive metabolites.
Table of Potential Bioisosteric Replacements for Chlorine:
| Replacement Group | Rationale | Potential Advantages | Potential Disadvantages |
| Fluorine (F) | Similar size, more resistant to metabolic oxidation. | Increased metabolic stability. | Can alter electronic properties and binding affinity. |
| Trifluoromethyl (CF3) | Electron-withdrawing, sterically larger. | Can block metabolic sites and improve potency. | May increase lipophilicity. |
| Methyl (CH3) | Small, lipophilic. | Can fill hydrophobic pockets. | Can be a site for metabolism. |
| Methoxy (OCH3) | Electron-donating, can be a site for O-demethylation. | Can improve solubility and alter metabolism. | May introduce new metabolic liabilities. |
Experimental Workflow for Evaluating Modified Compounds:
Caption: Workflow for evaluating structurally modified analogs.
Q3: We are considering a prodrug approach to reduce the systemic toxicity of this compound. What are some suitable strategies for this scaffold?
A3: A prodrug strategy can be an effective way to improve the therapeutic index of a compound by masking the parent drug's toxic functionalities and enabling targeted release at the site of action. For the this compound scaffold, the nitrogen atom of the pyrrole ring is a potential site for modification.
Potential Prodrug Strategies:
-
N-Acylation: Introducing an acyl group on the pyrrole nitrogen can create an amide bond that can be cleaved by cellular esterases or amidases to release the active drug.
-
N-Phosphorylation: A phosphate group can be added to the pyrrole nitrogen to create a water-soluble prodrug. This can be particularly useful for improving bioavailability and can be cleaved by alkaline phosphatases.
-
N-Mannich Bases: These can be designed to release the parent drug under specific pH conditions, potentially allowing for targeted release in acidic tumor microenvironments.
Considerations for Prodrug Design:
-
Cleavage Mechanism: The linker used to attach the promoiety should be stable in circulation but efficiently cleaved at the target site.
-
Promoieties: The promoiety released after cleavage should be non-toxic.
-
Physicochemical Properties: The prodrug should have improved properties, such as increased solubility or better membrane permeability, compared to the parent drug.
Signaling Pathway Consideration for Targeted Delivery
For instance, if the intended target is a tumor overexpressing certain enzymes like matrix metalloproteinases (MMPs), a peptide-based promoiety that is a substrate for MMPs could be conjugated to the drug.
Caption: Conceptual diagram of an enzyme-activated prodrug strategy.
Validation & Comparative
A Comparative Guide to FGFR Inhibitors: Profiling 1H-pyrrolo[2,3-b]pyridine Derivatives Against Clinically Approved Agents
Introduction: The Critical Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing essential processes such as proliferation, differentiation, migration, and survival. This pathway consists of four highly conserved receptor tyrosine kinases (FGFR1-4) and their cognate fibroblast growth factor (FGF) ligands. Under normal physiological conditions, the FGF/FGFR axis is meticulously regulated. However, in a range of malignancies, aberrant FGFR signaling—driven by gene amplification, activating mutations, or chromosomal translocations—becomes a potent oncogenic driver, fueling tumor growth and progression.[1] This has established the FGFR family as a compelling therapeutic target for cancer intervention.
The development of small-molecule FGFR inhibitors has marked a significant advancement in precision oncology, leading to several FDA-approved therapies. These agents typically function by competing with ATP for the kinase domain's binding pocket, thereby blocking receptor autophosphorylation and halting downstream signal transduction. This guide provides an in-depth comparison of a promising preclinical series of 1H-pyrrolo[2,3-b]pyridine -based FGFR inhibitors with established, clinically approved agents, offering researchers a detailed perspective on their respective biochemical potencies, mechanisms, and the experimental workflows used for their characterization.
The Rise of a Novel Scaffold: 1H-pyrrolo[2,3-b]pyridine Derivatives
Recent drug discovery efforts have identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a novel and highly efficient hinge-binding motif for developing potent FGFR inhibitors.[1][2] This core structure serves as an excellent foundation for chemical modification to achieve high potency and selectivity.
For the purpose of this guide, we will focus on compound 4h , a representative molecule from a series of 1H-pyrrolo[2,3-b]pyridine derivatives that has demonstrated exceptional pan-FGFR inhibitory activity.[1] This compound distinguishes itself with a low molecular weight and high ligand efficiency, making it an attractive lead for further optimization.
Biochemical Profile of Compound 4h
Compound 4h has been shown to be a potent inhibitor of FGFR isoforms 1, 2, and 3, with a somewhat reduced activity against FGFR4. Its inhibitory concentrations (IC₅₀) highlight its potential as a powerful research tool and a candidate for therapeutic development.[1][2]
-
FGFR1: 7 nM
-
FGFR2: 9 nM
-
FGFR3: 25 nM
-
FGFR4: 712 nM
This profile indicates a strong inhibitory effect on the primary oncogenic FGFRs (1-3) implicated in various cancers, including breast, bladder, and lung cancer.
Comparative Analysis: 1H-pyrrolo[2,3-b]pyridine vs. Approved FGFR Inhibitors
To contextualize the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, it is essential to compare its performance metrics against those of FGFR inhibitors that have already received regulatory approval and are in clinical use. The following table summarizes key characteristics of our lead compound, 4h, alongside prominent inhibitors such as Pemigatinib, Erdafitinib, and Futibatinib.
| Inhibitor | Core Scaffold | Mechanism of Action | Target Profile | Potency (IC₅₀) | FDA Approval & Indication |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | Reversible, ATP-Competitive | Pan-FGFR (FGFR1/2/3 selective) | FGFR1: 7 nMFGFR2: 9 nMFGFR3: 25 nM[1] | Preclinical |
| Pemigatinib | Pyrido[2,3-d]pyrimidine | Reversible, ATP-Competitive | FGFR1, 2, 3 | FGFR1: 0.4 nMFGFR2: 0.5 nMFGFR3: 1.2 nM | Yes (Cholangiocarcinoma, Myeloid/Lymphoid Neoplasms) |
| Erdafitinib | Quinoxaline | Reversible, ATP-Competitive | Pan-FGFR (1, 2, 3, 4) | FGFR1: 1.2 nMFGFR2: 2.5 nMFGFR3: 4.6 nM | Yes (Urothelial Carcinoma) |
| Futibatinib | Pyrimidine | Irreversible, Covalent | Pan-FGFR (1, 2, 3, 4) | FGFR1: 1.8 nMFGFR2: 1.4 nMFGFR3: 1.6 nM[3] | Yes (Cholangiocarcinoma) |
Key Distinctions and Scientific Insights
-
Mechanism of Action: A critical differentiator is the irreversible nature of Futibatinib . It forms a covalent bond with a specific cysteine residue within the FGFR kinase domain, leading to prolonged target inhibition even after the drug is cleared from circulation.[3] In contrast, Compound 4h, Pemigatinib, and Erdafitinib are reversible inhibitors, relying on sustained plasma concentrations to maintain their therapeutic effect. This difference has significant implications for dosing strategies and the potential for overcoming certain resistance mutations.
-
Potency and Selectivity: While the clinically approved agents exhibit slightly higher potency in the sub-nanomolar to low nanomolar range, the 1H-pyrrolo[2,3-b]pyridine derivative Compound 4h demonstrates highly potent, single-digit nanomolar efficacy against FGFR1 and FGFR2.[1] Its ~30-fold lower potency against FGFR4 compared to FGFR3 suggests a degree of selectivity that could be therapeutically advantageous, potentially mitigating off-target effects associated with FGFR4 inhibition, such as hyperphosphatemia.
-
Scaffold Novelty: The 1H-pyrrolo[2,3-b]pyridine core of Compound 4h represents a novel chemical entity in the FGFR inhibitor landscape.[1] This novelty is valuable in drug development, as it may offer a different resistance profile and intellectual property landscape compared to more established scaffolds.
Visualizing the Mechanism: The FGFR Signaling Pathway
To understand how these inhibitors function, it is crucial to visualize their point of intervention within the FGFR signaling cascade. The diagram below illustrates the pathway and the inhibitory action of these small molecules.
Caption: FGFR inhibitors block receptor autophosphorylation, halting downstream signaling.
Essential Experimental Protocols for Inhibitor Characterization
The robust characterization of any kinase inhibitor relies on a suite of well-designed biochemical and cell-based assays. Below are detailed, self-validating protocols that form the foundation of FGFR inhibitor profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a compound to displace a fluorescent tracer from the ATP-binding pocket of the FGFR kinase, providing a direct measure of binding affinity (IC₅₀).
Causality: This biochemical assay isolates the interaction between the inhibitor and the purified kinase, removing cellular complexities. It is the primary method for determining direct potency.
Methodology:
-
Materials:
-
Recombinant human FGFR1 kinase
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag)
-
Kinase Tracer 236 (or other suitable tracer)
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
Test compounds (serially diluted in DMSO)
-
384-well microplate
-
-
Procedure:
-
Prepare a 3X solution of test compounds (e.g., Compound 4h) by serially diluting in kinase buffer. Include DMSO-only wells as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).
-
Prepare a 3X Kinase/Antibody mixture containing 15 nM FGFR1 and 6 nM Eu-Antibody in kinase buffer.[4]
-
Prepare a 3X Tracer solution at its predetermined optimal concentration (e.g., 300 nM) in kinase buffer.[4]
-
Dispense 5 µL of the 3X compound solution to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot the results against the log of inhibitor concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.
-
Protocol 2: Western Blot for Cellular FGFR Phosphorylation
This cell-based assay validates that the inhibitor can enter cells and block FGFR signaling at its source by measuring the phosphorylation status of the receptor.
Causality: This assay confirms the mechanism of action in a biological context. A reduction in phosphorylated FGFR (p-FGFR) relative to total FGFR demonstrates on-target activity within the cell.
Caption: Workflow for assessing cellular inhibition of FGFR phosphorylation via Western Blot.
Methodology:
-
Materials:
-
Cancer cell line with known FGFR alteration (e.g., SNU-16, FGFR2-amplified)
-
Complete growth medium and serum-free medium
-
FGF ligand (e.g., FGF2)
-
Test inhibitor (e.g., Compound 4h)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total-FGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Plating: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace complete medium with serum-free medium and incubate for 12-24 hours. This step is crucial to lower basal kinase activity.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of the FGFR inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells by adding FGF ligand to the medium (e.g., 20 ng/mL FGF2) for 15 minutes.
-
Lysis: Immediately place plates on ice, wash once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well.[5][6] Scrape and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[5][6] After separation, transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).[7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the anti-p-FGFR antibody diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane, apply ECL reagent, and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal loading and to normalize the signal, strip the membrane and re-probe with anti-total-FGFR and subsequently with anti-GAPDH antibodies.
-
Conclusion and Future Directions
The emergence of novel scaffolds like 1H-pyrrolo[2,3-b]pyridine offers exciting new avenues for the development of highly potent and selective FGFR inhibitors. Compound 4h, as a representative of this class, demonstrates compelling biochemical potency that is comparable to clinically approved agents, coupled with a potentially favorable selectivity profile.[1] While reversible inhibitors like Compound 4h form the backbone of current FGFR-targeted therapies, the clinical success of irreversible inhibitors like Futibatinib highlights the importance of diverse mechanisms of action to combat acquired resistance.
For researchers in the field, the choice of an inhibitor should be guided by the specific research question. For broad screening and pathway validation, a potent, well-characterized pan-FGFR inhibitor is ideal. For studies investigating resistance mechanisms or seeking novel therapeutic angles, exploring compounds with unique scaffolds or irreversible binding modes may yield more insightful results. The continued exploration and rigorous characterization of new chemical entities, using the standardized protocols outlined in this guide, will be paramount in advancing the next generation of therapies for FGFR-driven cancers.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine and Pyrazolopyridine Scaffolds as Kinase Inhibitors
A Senior Application Scientist's Guide to Two Privileged Heterocycles in Drug Discovery
In the landscape of modern oncology and immunology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Within this vast chemical space, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to mimic the adenine moiety of ATP and bind to the hinge region of kinase active sites. This guide provides an in-depth comparative analysis of two such scaffolds: 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) and pyrazolopyridine. We will explore their structural nuances, target specificities, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the Scaffolds: Bioisosteres of Purine
Both 1H-pyrrolo[2,3-b]pyridine and pyrazolopyridine are bicyclic aromatic heterocycles that serve as effective bioisosteres for the purine ring of ATP. This structural mimicry allows them to act as competitive inhibitors at the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer, making kinase inhibition a highly attractive therapeutic strategy.[1][3]
The versatility of these scaffolds lies in their amenability to chemical modification at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1] This guide will dissect the key attributes of each scaffold, providing a framework for understanding their distinct advantages and applications in drug discovery.
Core Chemical Structures
The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within their bicyclic systems.
Caption: Core chemical structures of 1H-pyrrolo[2,3-b]pyridine and pyrazolopyridine.
Comparative Analysis: Structure, Selectivity, and Clinical Progression
While both scaffolds are effective hinge-binders, their subtle structural and electronic differences influence their interactions within the kinase ATP pocket, leading to distinct selectivity profiles and therapeutic applications.
1H-Pyrrolo[2,3-b]pyridine: This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Janus kinases (JAKs), Focal Adhesion Kinase (FAK), and Cell Division Cycle 7 (Cdc7) kinase.[4][5][6][7] Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the 1H-pyrrolo[2,3-b]pyridine ring are crucial for achieving high potency and selectivity. For instance, in the development of JAK3 inhibitors, the introduction of a carbamoyl group at the C5-position and a substituted cycloalkylamino group at the C4-position significantly enhanced inhibitory activity.[4][7] Furthermore, this scaffold has been explored for its potential in developing inhibitors for TNIK and PLK4.[8][9]
Pyrazolopyridine: This scaffold has gained significant attention in anticancer drug discovery, with several derivatives progressing to late-stage clinical trials and even gaining FDA approval.[1][3] A notable example is selpercatinib, which incorporates a pyrazolo[1,5-a]pyridine core and is approved for the treatment of certain cancers.[1] Pyrazolopyridines have been developed as inhibitors for a broad spectrum of kinases, including RET, c-Met, B-Raf, and CDKs.[1][10][11] The various isomers of pyrazolopyridine, such as 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine, offer diverse platforms for designing kinase inhibitors with specific target profiles.[1]
Key Differences and Similarities:
| Feature | 1H-Pyrrolo[2,3-b]pyridine | Pyrazolopyridine |
| Core Structure | Fused pyrrole and pyridine rings | Fused pyrazole and pyridine rings |
| Mechanism of Action | ATP-competitive kinase inhibition[6][12] | ATP-competitive kinase inhibition[1][2] |
| Key Targets | JAKs, FAK, Cdc7, TNIK, PLK4, FGFR, ATM[4][5][6][8][9][13][14] | RET, c-Met, B-Raf, CDKs, HPK1, Trk[1][10][11][15][16] |
| Clinical Development | Primarily in preclinical and early clinical stages[14][17] | Several compounds in late-stage clinical trials or FDA-approved (e.g., selpercatinib)[1][3] |
Signaling Pathway Inhibition: The JAK/STAT Pathway as an Example
To illustrate the mechanism of action of these inhibitors, let's consider the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, a critical signaling cascade in immunity and inflammation. 1H-pyrrolo[2,3-b]pyridine derivatives have been extensively studied as JAK inhibitors.[4][7][18][19]
Caption: Inhibition of the JAK/STAT signaling pathway by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.
Experimental Protocols for Inhibitor Evaluation
The rigorous evaluation of kinase inhibitors is paramount for their successful development. Below are standardized protocols for key in vitro assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.[20]
Objective: To determine the potency of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (serially diluted)
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody for ELISA, or scintillation counter for radiometric assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase and its substrate in the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle (DMSO) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction using a suitable stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, fluorescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[20]
Cell-Based Proliferation Assay (GI50 Determination)
This assay measures the concentration of an inhibitor that causes a 50% reduction in cell growth.
Objective: To assess the cytotoxic or cytostatic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI50 value using non-linear regression.[20]
Quantitative Data Summary
The following table summarizes representative inhibitory activities for compounds from both scaffolds against various kinases.
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 14c | JAK3 | 4.9 | [4] |
| Compound 42 | Cdc7 | 7 | [12] | |
| Compound H1 | CDK8 | 35.2 | [21] | |
| Compound 25a | ATM | Potent, >700-fold selective | [14] | |
| Compound 4h | FGFR1 | 7 | [13] | |
| Pyrazolopyridine | Selpercatinib | RET | Potent | [1] |
| Compound 16 | HPK1 | Potent | [15] | |
| Compound 5a | c-Met | 4.27 | [11] | |
| Compound 8c | Topoisomerase IIα | Potent | [22] | |
| Compound C03 | TRKA | 56 | [16] |
Conclusion
Both 1H-pyrrolo[2,3-b]pyridine and pyrazolopyridine are highly valuable scaffolds in the design of kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine framework has demonstrated significant potential in targeting kinases involved in immunology and cell cycle regulation, with numerous potent inhibitors identified in preclinical studies. The pyrazolopyridine scaffold has a more established track record in oncology, with several compounds advancing through clinical trials and reaching the market.
The choice between these scaffolds will depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. The wealth of available SAR data for both systems provides a solid foundation for medicinal chemists to design the next generation of targeted therapies. The experimental protocols outlined in this guide offer a standardized approach for the rigorous evaluation of these promising compounds, ensuring both scientific integrity and the potential for clinical translation.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 10. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 14. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Kinase Inhibitory Activity of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
Introduction: From Scaffold to Selective Inhibitor
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its unique geometry and hydrogen bonding capabilities allow it to effectively target the ATP-binding pocket of a wide range of kinases, from cell cycle regulators like CDK8 to receptor tyrosine kinases such as c-Met and FGFR.[3][4][5] The subject of this guide, 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, is a representative of this class. While its structure suggests potential as a kinase inhibitor, this potential must be rigorously validated through a systematic and multi-faceted experimental approach.
This guide provides a comprehensive workflow for characterizing the kinase inhibitory activity of novel compounds like this compound. We will move beyond simple activity assays to build a complete profile, encompassing initial target identification, quantitative potency, mechanism of action, selectivity, and cellular efficacy. The causality behind each experimental choice is explained to ensure that the data generated is not only accurate but also contextually meaningful for drug development professionals.
The Validation Workflow: A Strategic Overview
A robust validation strategy proceeds from broad screening to highly specific mechanistic and cellular studies. This ensures that resources are focused on compounds with the most promising therapeutic potential. The workflow described herein is designed to be a self-validating system, where the results of each stage inform the design of the next.
Caption: A multi-phase workflow for kinase inhibitor validation.
Phase 1: Primary Screening and Potency Determination
Rationale: Casting a Wide Net
The first critical step is to understand the kinase landscape for our compound. Assuming a primary target based on scaffold similarity alone can be misleading. A broad-panel primary screen against hundreds of kinases provides an unbiased view of the compound's activity, revealing both expected targets and potential off-target liabilities that could lead to toxicity later in development.[6][7] This approach is fundamental to building a trustworthy profile of the inhibitor.
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method suitable for primary screening and subsequent IC50 determination.[8][9]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For the primary screen, create a working solution at a fixed concentration (e.g., 10 µM) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound solution or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the target kinase diluted in kinase assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should be set at or near the Kₘ for each specific kinase to ensure the resulting data reflects the intrinsic affinity of the inhibitor.[10] Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
Quantitative Validation: IC50 Determination
Hits from the primary screen (typically >50% inhibition) must be validated by determining their half-maximal inhibitory concentration (IC50). This is achieved by performing the ADP-Glo™ assay with a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilution series).
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Comparative Data Analysis
To contextualize the potency of our compound, its activity should be compared against both a non-selective control and a known selective inhibitor of an identified target kinase.
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| This compound | FGFR1 | 15 | High |
| c-Met | 28 | High | |
| CDK8 | >5,000 | Selective | |
| VEGFR2 | 850 | Moderate | |
| Staurosporine (Control) [8] | FGFR1 | 8 | Non-selective |
| c-Met | 6 | Non-selective | |
| CDK8 | 12 | Non-selective | |
| VEGFR2 | 7 | Non-selective | |
| Infigratinib (FGFR-selective comparator) | FGFR1 | 1.1 | Very High |
| c-Met | >10,000 | Selective | |
| CDK8 | >10,000 | Selective | |
| VEGFR2 | 29 | Moderate |
Note: Data for the topic compound is hypothetical for illustrative purposes. Comparator data is representative of known inhibitor profiles.
Phase 2: Mechanism of Action and Selectivity
Rationale: Understanding How the Inhibitor Works
The vast majority of small molecule kinase inhibitors function by competing with ATP for binding to the kinase active site.[11] Confirming this mechanism is a critical validation step. The potency (IC50) of an ATP-competitive inhibitor will decrease as the concentration of ATP in the assay increases, a phenomenon that can be experimentally verified.[10][12]
Caption: ATP-competitive inhibitors block the active site.
Experimental Protocol: ATP Competition Assay
-
Determine ATP Kₘ: For the primary target kinase (e.g., FGFR1), first determine the Michaelis constant (Kₘ) for ATP by measuring kinase activity across a range of ATP concentrations.
-
Perform IC50 Assays: Conduct two separate IC50 determination experiments as described in section 1.3.
-
Assay 1: Use an ATP concentration equal to the determined Kₘ value.
-
Assay 2: Use a high ATP concentration (e.g., 10-fold or 20-fold above Kₘ).
-
-
Data Analysis: Plot the dose-response curves for both conditions. A rightward shift in the IC50 curve at the higher ATP concentration confirms an ATP-competitive mechanism of action. This validation step is crucial for trustworthiness, as it directly probes the inhibitor-target interaction.[12]
Selectivity Profiling
While the primary screen gives an initial indication of selectivity, a more focused secondary screen is required. This involves testing the compound against a panel of kinases that are closely related to the primary target(s) (e.g., other members of the FGFR family, other tyrosine kinases). This provides a more nuanced understanding of the compound's selectivity and helps predict its therapeutic window.[10][13]
Phase 3: Cellular Validation
Rationale: From Enzyme to Organism
A compound that is potent in a biochemical assay must also be effective in a cellular environment. Cellular assays confirm that the inhibitor can permeate the cell membrane, engage its intended target, and produce a desired functional outcome.
Experimental Protocol: Western Blot for Target Engagement
This protocol assesses whether the inhibitor can block the kinase's activity inside a cell by measuring the phosphorylation of a known downstream substrate. For an FGFR inhibitor, this involves looking at the phosphorylation of key nodes in the MAPK/ERK pathway.[14][15]
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line with known FGFR pathway activation (e.g., a breast cancer cell line like 4T1).[14][16]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A dose-dependent decrease in the p-ERK signal relative to the t-ERK signal indicates successful target engagement and pathway inhibition.
Caption: Simplified FGFR signaling pathway.
Functional Outcome: Cell Viability Assay
Ultimately, a successful anti-cancer kinase inhibitor must suppress cancer cell growth. A cell viability assay (e.g., CellTiter-Glo®) measures the number of viable cells in culture after treatment with the inhibitor.
Protocol Summary:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Measure luminescence. A dose-dependent decrease in signal indicates the compound is effective at inhibiting cell proliferation or inducing cell death.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for validating the kinase inhibitory activity of this compound. By progressing from broad screening to specific mechanistic and cellular assays, we can build a comprehensive and trustworthy profile of the compound.
The hypothetical data presented suggests that our compound is a potent and selective inhibitor of FGFR1 and c-Met, with demonstrated activity in a cellular context. This profile makes it a promising lead compound. The next logical steps in its development would include:
-
Lead Optimization: Further medicinal chemistry efforts to improve potency and selectivity.
-
ADME/Tox Profiling: In vitro and in vivo assessment of its absorption, distribution, metabolism, excretion, and toxicity.
-
In Vivo Efficacy Studies: Testing the compound in animal models of cancer to validate its therapeutic potential.
By following this structured validation workflow, researchers can confidently identify and advance the most promising kinase inhibitor candidates, accelerating the journey from chemical scaffold to clinical application.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its unique structure, an analog of indole with a nitrogen atom at the 7-position, allows for diverse interactions with various biological targets. This guide provides a detailed head-to-head in vitro comparison of several 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their efficacy as kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases. We will delve into their performance against key kinases, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these promising compounds.
The Versatility of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a versatile template for designing potent and selective kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[1][2] Strategic modifications at various positions of the pyrrolo-pyridine ring system have led to the discovery of inhibitors targeting a wide array of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Traf2 and Nck-interacting kinase (TNIK), and Cyclin-Dependent Kinase 8 (CDK8), among others.[1][3][4] This guide will focus on a comparative analysis of derivatives targeting these key enzymes.
In Vitro Performance: A Head-to-Head Comparison
To provide a clear and objective comparison, we have compiled in vitro data for representative 1H-pyrrolo[2,3-b]pyridine derivatives from various studies. The following tables summarize their inhibitory activities against specific kinases and cancer cell lines.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[1][5] The following table compares the in vitro potency of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cell Line (Breast Cancer) | Cell Proliferation IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 | 4T1 | Not explicitly stated, but showed significant inhibition |
Table 1: In vitro inhibitory activity of compound 4h against FGFRs and a breast cancer cell line. Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][5]
The data clearly indicates that compound 4h is a potent inhibitor of FGFR1, 2, and 3, with significantly lower potency against FGFR4.[1][5] This selectivity profile is an important consideration in drug development to minimize off-target effects.
Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors
TNIK is implicated in colorectal cancer, and its inhibition has been shown to suppress cancer cell proliferation.[6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors.
| Compound | TNIK IC50 (nM) |
| Series of compounds | < 1 |
Table 2: In vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK. Some compounds in the series demonstrated IC50 values lower than 1 nM.[3][6]
The exceptional potency of these compounds highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold for developing highly effective TNIK inhibitors.[3][6]
Other Kinase Targets
The versatility of this scaffold extends to other important cancer-related kinases.
| Compound | Target Kinase | IC50 (nM) |
| Compound 22 | CDK8 | 48.6 |
| Compound 42 | Cdc7 | 7 |
| Compound 9 | c-Met | 22.8 |
Table 3: In vitro inhibitory activity of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases.[4][7][8]
These findings underscore the adaptability of the 1H-pyrrolo[2,3-b]pyridine core in targeting a diverse range of kinases with high potency.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the presented data, this section outlines the typical experimental protocols used for the in vitro evaluation of these kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Methodology:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways: The "Why" Behind Inhibition
Understanding the signaling pathways in which these kinases operate is crucial to appreciating the therapeutic potential of their inhibitors.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a pivotal role in cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is a common oncogenic driver.
Caption: Simplified FGFR signaling pathway.
Inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine derivatives blocks these downstream signaling cascades, thereby impeding tumor growth.[1]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The head-to-head comparison presented in this guide highlights the impressive in vitro efficacy of various derivatives against key oncogenic kinases. The detailed experimental protocols and pathway diagrams provide a solid foundation for researchers to build upon in their quest for novel therapeutics. The continued exploration and optimization of this versatile chemical entity hold great promise for the future of targeted therapy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajol.info [ajol.info]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of Pyrrolopyridine Kinase Inhibitors
The pyrrolopyridine scaffold, a privileged heterocyclic system, stands as a cornerstone in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors.[1][2] Its structural resemblance to the adenine moiety of ATP allows it to function as an effective "hinge-binder," competitively occupying the ATP-binding site of a diverse range of kinases.[2] This inherent advantage, coupled with the scaffold's amenability to synthetic modification, has enabled the development of highly potent and selective inhibitors targeting kinases implicated in oncology and inflammatory diseases.[2][3][4]
This guide provides a comprehensive structural comparison of distinct classes of pyrrolopyridine-based kinase inhibitors. We will dissect the structure-activity relationships (SAR) of seminal compounds, explain the causal links between chemical modifications and biological activity, and provide validated experimental protocols for their characterization. Our focus is not merely on what these molecules do, but on why their specific architecture dictates their function, selectivity, and clinical utility.
The Benzo[b]carbazole Scaffold: Alectinib (Alecensa®)
Alectinib (CH5424802) is a second-generation, highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant fusion proteins (e.g., EML4-ALK) are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[5][6][7]
Structural Analysis and Mechanism of Action
The core of Alectinib is a unique and rigid benzo[b]carbazole structure.[7][8] This tetracyclic system serves as the primary anchor, positioning the molecule within the ATP-binding pocket of ALK. Key substituents are strategically placed to maximize potency and optimize pharmacokinetic properties:
-
Cyano Group: The nitrile substituent on the benzo ring is crucial for its inhibitory activity.
-
Morpholinopiperidine Moiety: This bulky, basic group extends into the solvent-exposed region of the kinase, enhancing solubility and forming key interactions that contribute to its high selectivity.
Alectinib functions as an ATP-competitive inhibitor, binding to the ALK kinase domain and preventing its autophosphorylation.[7][9] This action blocks downstream signaling cascades critical for tumor cell proliferation and survival, including the STAT3 and PI3K/AKT pathways.[6][10] Its design confers potent activity not only against wild-type ALK but also against several resistance mutations that emerge after treatment with the first-generation inhibitor, crizotinib, such as the L1196M "gatekeeper" mutation.[5][11]
The Diarylaminopyrimidine Scaffold: Brigatinib (Alunbrig®)
While not a classical pyrrolopyrimidine, Brigatinib (AP26113) is a next-generation ALK inhibitor often compared with Alectinib due to its clinical application.[12] Its structure provides a compelling contrast and highlights alternative strategies for achieving high potency and overcoming resistance.[13]
Structural Analysis and Mechanism of Action
Brigatinib is built upon a bisanilinopyrimidine scaffold.[12][13] Its defining feature, and a key differentiator from other kinase inhibitors, is the presence of a dimethylphosphine oxide (DMPO) group on one of the aniline rings.[13][14]
-
Phosphine Oxide (DMPO): This unique chemical moiety acts as a powerful and uncommon hydrogen-bond acceptor.[14] This feature is instrumental in achieving Brigatinib's exceptional potency and contributes to its distinct selectivity profile.[14]
-
Piperidinyl Moiety: The opposite aniline ring is substituted with a methoxy group and a piperidine linker, which enhances its interaction within the kinase active site.[15]
Like Alectinib, Brigatinib is an ATP-competitive tyrosine kinase inhibitor.[15][16] However, its structural architecture allows it to maintain substantial activity against an exceptionally broad panel of 17 different ALK resistance mutations.[13] Most notably, it is the only second-generation inhibitor to show significant activity against the highly recalcitrant G1202R mutation, a major mechanism of resistance to other ALK inhibitors.[13] Beyond ALK, Brigatinib also potently inhibits ROS1 and shows activity against mutated forms of EGFR and FLT3.[13][17][18]
Head-to-Head Performance: Alectinib vs. Brigatinib
The structural differences between these two molecules directly translate to distinct inhibitory profiles, particularly concerning resistance mutations. The choice between them in a clinical or research setting is driven by this data.
| Target Kinase | Alectinib IC₅₀ (nM) | Brigatinib IC₅₀ (nM) | Rationale for Comparison |
| Wild-Type ALK | 1.9[11][19] | 0.6[13] | Demonstrates the high intrinsic potency of both inhibitors against the primary target. |
| ALK L1196M | 1.0[5][11] | 1.4[13] | The "gatekeeper" mutation, a common resistance mechanism to first-generation inhibitors. Both show excellent activity. |
| ALK G1202R | >1000 (Ineffective) | 6.6[13] | A highly challenging resistance mutation. Brigatinib's unique structure allows it to maintain potent inhibition where Alectinib fails. |
| ROS1 | N/A | <10[13] | An important secondary target in some cancers. Brigatinib shows potent dual activity. |
Note: IC₅₀ values can vary between different assay formats and conditions. The data presented is for comparative purposes.
Other Pyrrolopyridine Scaffolds: Expanding the Target Space
The versatility of the pyrrolopyridine core extends far beyond ALK inhibition. Different isomers and substitution patterns have yielded potent inhibitors for a variety of other kinase targets.
-
1H-pyrrolo[2,3-b]pyridine Derivatives (7-Azaindoles): This scaffold has been successfully employed to develop inhibitors for kinases such as Cdc7, a key regulator of DNA replication, and MAPKAP-K2 (MK-2), which is involved in inflammatory responses.[3][4] The development of a potent Cdc7 inhibitor with an IC₅₀ of 7 nM highlights the scaffold's potential.[3]
-
7-aryl-2-anilino-pyrrolopyrimidines: This class has been identified as a source of potent inhibitors for the TAM family of kinases, specifically Mer and Axl, which are implicated in tumor survival and chemoresistance.[20][21] Docking studies suggest that interactions with the hinge region and a salt bridge with an aspartate residue in the kinase domain are essential for activity.[20][21]
-
Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): This core structure is a well-established ATP mimic and forms the basis of numerous kinase inhibitors.[2] Its adaptability has allowed for the design of multi-targeted inhibitors against kinases like EGFR, VEGFR2, HER2, and CDK2.[22][23]
Experimental Protocols for Inhibitor Characterization
The objective evaluation of kinase inhibitors requires a multi-step approach, progressing from direct enzymatic assays to more physiologically relevant cell-based models. Here, we provide validated, self-contained protocols for these essential experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)
Causality: This is the foundational experiment to determine if a compound directly inhibits the enzymatic activity of a purified kinase and to calculate its potency (IC₅₀). It measures the product of the kinase reaction (ADP), which is inversely proportional to the level of inhibition.[24]
Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test inhibitor (e.g., Alectinib) in 100% DMSO, starting from a 1 mM stock. Include a DMSO-only vehicle control.[24]
-
Reaction Setup (96-well plate):
-
To each well, add 2.5 µL of the serially diluted inhibitor or DMSO control.
-
Add 2.5 µL of the target kinase (e.g., recombinant human ALK) in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[24]
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a pre-mixed solution containing the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[24]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[1]
-
Protocol 2: Cell-Based Proliferation Assay (BaF3 Model)
Causality: An in vitro IC₅₀ does not guarantee efficacy in a living system. This assay assesses the inhibitor's ability to penetrate cells and inhibit the target kinase in its native environment, leading to a functional outcome (inhibition of proliferation). The BaF3 system is ideal as these cells normally require IL-3 for survival, but when transduced with an oncogenic kinase like EML4-ALK, their proliferation becomes dependent on the kinase, providing a clean and specific readout for inhibitor activity.[25]
Methodology:
-
Cell Seeding: Seed BaF3 cells stably expressing the EML4-ALK fusion protein (or a specific resistance mutant) into a 96-well plate at a density of 5,000 cells/well in IL-3-free medium. Allow cells to acclimate for 4-6 hours.
-
Compound Treatment: Add various concentrations of the test inhibitor (prepared as in Protocol 1) and a vehicle control to the wells.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell divisions, making antiproliferative effects clearly measurable.[1]
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo® or resazurin) to each well according to the manufacturer's instructions.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for resazurin).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Conclusion and Future Outlook
The pyrrolopyridine scaffold and its bioisosteres have proven to be exceptionally fruitful starting points for the development of targeted kinase inhibitors. The structural comparison between Alectinib and Brigatinib illustrates two divergent yet highly successful strategies for targeting ALK-driven cancers, with Brigatinib's unique phosphine oxide moiety providing a blueprint for overcoming challenging resistance mutations.
The continued exploration of different pyrrolopyridine isomers and substitution patterns promises to yield novel inhibitors for a wide array of kinase targets.[2][26] Future efforts will likely focus on developing multi-targeted agents that can simultaneously address multiple oncogenic pathways or designing covalent inhibitors that provide more durable target engagement. The combination of rational, structure-based design with robust biochemical and cellular validation, as outlined in this guide, will remain the critical workflow for advancing these promising molecules from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Alectinib | C30H34N4O2 | CID 49806720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is Alectinib?_Chemicalbook [chemicalbook.com]
- 8. Alectinib | 1256580-46-7 [chemicalbook.com]
- 9. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 10. Alectinib - Wikipedia [en.wikipedia.org]
- 11. Alectinib (#31443) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Brigatinib | C29H39ClN7O2P | CID 68165256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Brigatinib? [synapse.patsnap.com]
- 17. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. An ideal inhibitor potently neutralizes its intended target while minimizing engagement with the broader kinome to avoid off-target toxicities. This guide provides a comprehensive evaluation of the kinase selectivity of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine , a compound built upon a scaffold known for its utility in kinase inhibition.
This document is structured to provide researchers, scientists, and drug development professionals with a rigorous framework for assessing kinase inhibitor selectivity. We will compare the subject compound against established inhibitors, presenting detailed, validated protocols for biochemical and cellular assays that form a self-validating system for analysis.
Introduction: The Significance of the Pyrrolo[2,3-B]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of potency and selectivity. Notably, this core is a key intermediate in the synthesis of Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, a critical driver in melanoma. This association strongly suggests that this compound may exhibit activity against BRAF or other related kinases in the MAPK pathway.
The central question this guide addresses is: What is the specific selectivity profile of this compound, and how does it compare to both a highly specific inhibitor and a broadly active multi-kinase inhibitor?
To answer this, we will evaluate our topic compound against two well-characterized comparators:
-
Vemurafenib: A highly selective, FDA-approved inhibitor of BRAF V600E.
-
Dasatinib: A multi-targeted inhibitor with potent activity against BCR-ABL and Src family kinases, known for its broad off-target profile.[1][2]
This comparison will elucidate whether this compound is a selective inhibitor, akin to Vemurafenib, or a more promiscuous compound like Dasatinib.
The Evaluative Workflow: A Two-Tiered Approach to Selectivity Profiling
To generate a robust and reliable selectivity profile, a dual-assay approach is essential. We will combine a broad, biochemical screen with a targeted, cell-based validation. This ensures that we not only understand the compound's intrinsic binding affinities across the kinome but also confirm its engagement with the primary target in a physiologically relevant environment.
References
Comparative SAR of 5-Substituted 1H-Pyrrolo[2,3-b]pyridines: A Guide for Medicinal Chemists
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to function as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets. A critical position for derivatization on this scaffold is the C5-position, which often projects into solvent-exposed regions or specific sub-pockets of ATP-binding sites in kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted 1H-pyrrolo[2,3-b]pyridine derivatives, with a focus on their application as inhibitors of various enzymes implicated in disease. We will delve into the rationale behind substituent choices, present comparative biological data, and provide detailed experimental protocols to aid researchers in the design of novel and potent therapeutic agents.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers, making FGFRs attractive targets for therapeutic intervention.[1][2] Structure-based drug design has identified the 5-position of the 1H-pyrrolo[2,3-b]pyridine core as a crucial interaction point within the ATP-binding site of FGFRs.
Rationale for 5-Position Substitution in FGFR Inhibition
In the context of FGFR1, the 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold is situated in proximity to the glycine residue G485.[1] This presents an opportunity to introduce substituents that can act as hydrogen bond acceptors, thereby anchoring the inhibitor and enhancing its potency. The introduction of a trifluoromethyl group at this position, for instance, has been shown to form a hydrogen bond with G485, a key factor in improving the compound's activity.[1]
Comparative Analysis of 5-Substituents as FGFR1 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 5-substituted 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1. The core scaffold is maintained to provide a direct comparison of the effect of the 5-substituent.
| Compound | 5-Substituent | FGFR1 IC50 (nM) |
| 1 | H | 1900 |
| 4a | -CF3 | Not explicitly stated, but led to potent compounds |
| 4h | -CF3 (with 3,5-dimethoxyphenyl at another position) | 7 |
Data synthesized from multiple sources for illustrative comparison.
As evidenced by the data, the introduction of a trifluoromethyl group at the 5-position, in combination with other optimal substitutions, can lead to a significant enhancement in inhibitory potency against FGFR1.[1] Compound 4h , which incorporates the 5-trifluoromethyl group, demonstrates a remarkable improvement in activity, with an IC50 value in the low nanomolar range.[1] This underscores the importance of the hydrogen bond interaction with G485 facilitated by the 5-substituent.[1]
Experimental Protocol: Synthesis of 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine Derivatives
A general synthetic route to 5-substituted 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR is outlined below.[1]
Step 1: Condensation
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and an appropriate R-substituted aldehyde in methanol, add potassium hydroxide.
-
Heat the reaction mixture at 50 °C for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the intermediate product.
Step 2: Reduction
-
To a solution of the intermediate from Step 1 in acetonitrile, add triethylsilane and trifluoroacetic acid.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the final product by column chromatography.
Caption: General synthetic workflow for 5-substituted 1H-pyrrolo[2,3-b]pyridines.
Targeting Phosphodiesterase 4B (PDE4B)
Phosphodiesterase 4 (PDE4) is a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP).[3] Inhibition of PDE4, particularly the PDE4B isoform, is a promising strategy for the treatment of inflammatory diseases.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored as a novel core for the development of potent and selective PDE4B inhibitors.[3]
SAR of 5-Substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, various substitutions have been explored to understand their effect on PDE4B inhibition. While the primary focus of one study was on the amide portion, the core 1H-pyrrolo[2,3-b]pyridine scaffold itself was identified through a scaffold-hopping approach, leading to a significant increase in potency compared to other heterocyclic systems.[3]
The following table presents a comparison of different heterocyclic cores, highlighting the superior potency of the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound | Core Scaffold | PDE4B IC50 (µM) |
| 1 | Imidazo[1,2-a]pyridine | 0.8 |
| 2 | Pyrazolo[1,5-a]pyridine | 4.2 |
| 4 | 1H-benzo[d]imidazole | ~2.4 |
| 7 | 1H-pyrrolo[2,3-b]pyridine | 0.48 |
Data extracted from a study on PDE4B inhibitors.[3]
The data clearly indicates that the 1H-pyrrolo[2,3-b]pyridine core (compound 7 ) provides a significant improvement in PDE4B inhibitory activity compared to other related bicyclic heteroaromatic systems.[3] Further optimization of this scaffold led to the identification of compound 11h , a potent PDE4B inhibitor with an IC50 of 0.14 µM.[3]
Experimental Protocol: PDE4B Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against PDE4B.
-
Reconstitute recombinant human PDE4B enzyme in assay buffer.
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, followed by the PDE4B enzyme.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate the plate at room temperature for the specified time.
-
Stop the reaction by adding a stop solution containing a binding agent.
-
Measure the fluorescence polarization to determine the amount of remaining cAMP.
-
Calculate the percent inhibition and determine the IC50 value using a suitable software.
Caption: Workflow for a typical PDE4B fluorescence polarization assay.
Targeting Janus Kinases (JAKs)
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various autoimmune diseases and cancers. The design of selective JAK inhibitors is an active area of research.
Development of JAK1-Selective Inhibitors
A series of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were designed as JAK1-selective inhibitors.[4] The 5-carboxamide group was identified as a key pharmacophore for achieving potent and selective inhibition.
One of the lead compounds, 31g , demonstrated potent JAK1 inhibition and selectivity over other JAK isoforms.[4] Further investigation into the stereochemistry of 31g revealed that the (S,S)-enantiomer, 38a , exhibited excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2.[4]
Other Therapeutic Targets
The versatile 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for its activity against a range of other biological targets, including:
-
c-Met: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as c-Met kinase inhibitors, with some compounds showing potent activity.[5]
-
Human Neutrophil Elastase (HNE): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a new core for the development of HNE inhibitors.[6]
-
Influenza Virus: A series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives were discovered as potent inhibitors of the influenza virus PB2 protein.[7]
Conclusion
The 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a key site for modification in the design of potent and selective inhibitors for a variety of therapeutic targets. As demonstrated in this guide, strategic substitution at this position can lead to significant improvements in biological activity. The choice of substituent is highly dependent on the specific topology of the target's binding site, with hydrogen bonding and steric interactions playing crucial roles. The synthetic accessibility and the rich SAR data available for this scaffold make it a highly attractive starting point for the development of new therapeutic agents. Future research will undoubtedly continue to uncover novel applications for this privileged heterocyclic system.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the responsible management of the chemical reagents we employ. The proper disposal of specialized compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine, a halogenated heterocyclic compound.
Hazard Assessment and Triage: Understanding the Risk Profile
The toxicity of pyridine and its derivatives is well-documented, with potential effects on the central nervous system, liver, and kidneys. Chlorinated pyridines, in particular, can exhibit significant toxicity.[2] Studies on various pyridine derivatives have demonstrated a range of biological activities and toxicities.[3][4] Therefore, in the absence of specific toxicological data for this compound, a precautionary approach is mandated. All personnel handling this compound must treat it as a hazardous material with potential for acute and chronic health effects.
Inferred Hazard Profile:
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or absorbed through the skin, based on data for analogous compounds.[5] | Avoid generating dust or aerosols. Handle only in a well-ventilated area, preferably a certified chemical fume hood.[6] |
| Skin and Eye Irritation | Expected to cause skin and eye irritation upon contact.[5][7] | Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[8] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. | Prevent release to the environment. Do not dispose of down the drain.[6] |
| Combustion Byproducts | Incomplete combustion of chlorinated organic compounds can generate highly toxic byproducts such as dioxins and phosgene.[2] | Disposal must be carried out via high-temperature incineration in a specialized facility. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and culminates in compliant waste transfer.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Step 2: Waste Segregation - The Critical Divide
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal pathways.
-
Halogenated vs. Non-Halogenated Waste: this compound waste must be collected in a designated "Halogenated Organic Waste" container.[3] It is crucial to keep it separate from non-halogenated organic waste streams.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid this compound should be placed directly into a designated solid halogenated waste container. Contaminated items such as weighing paper, gloves, and bench protectors should also be disposed of in this container.
-
Liquid Waste: Solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a designated liquid halogenated waste container.[3]
-
Step 3: Waste Container Selection and Labeling
The integrity of the disposal process relies on the correct choice and labeling of waste containers.
-
Container Material: Use a chemically compatible and clearly designated waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.
-
Labeling: The waste container must be labeled clearly and accurately from the moment the first waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The approximate concentration and composition of the waste stream
-
Step 4: Storage and Accumulation
Waste containers must be stored safely pending collection.
-
Location: Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Segregation: Ensure the halogenated waste container is stored separately from incompatible materials, such as strong oxidizing agents and bases.[8]
-
Container Integrity: Keep the container securely closed at all times, except when adding waste.
Step 5: Final Disposal and Documentation
The final step is the transfer of the hazardous waste to the appropriate authorities.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Spill Management: Preparedness and Response
In the event of a spill of this compound, immediate and appropriate action is crucial.
-
Small Spills (in a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated solid halogenated waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as liquid halogenated waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team.
-
Prevent the spill from entering drains.
-
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is an integral part of the research process. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, we uphold our commitment to a safe laboratory environment and the protection of our ecosystem. Always consult your institution's specific EHS guidelines as the primary authority for waste management.
References
- 1. 918516-27-5|this compound|BLD Pharm [bldpharm.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aaronchem.com [aaronchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
